D-Mannose-d-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-4-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i6D |
InChI Key |
GZCGUPFRVQAUEE-KBFNKTCUSA-N |
Isomeric SMILES |
[2H][C@@]([C@@H](CO)O)([C@@H]([C@@H](C=O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Stability of D-Mannose-d-1 in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic stability of D-Mannose-d-1 when utilized in cell culture for metabolic research. While this compound is a valuable tool for tracing the metabolic fate of mannose, understanding the stability of its deuterium label is critical for the accurate interpretation of experimental results. This guide delves into the mechanisms of potential deuterium loss, provides detailed experimental protocols for assessing stability, and offers guidance on data interpretation.
Introduction to this compound in Metabolic Research
D-Mannose, a C-2 epimer of glucose, is a crucial monosaccharide in various biological processes, including glycoprotein synthesis and energy metabolism. This compound, in which the hydrogen atom at the C1 position is replaced with a deuterium atom, serves as a stable isotope-labeled tracer. Its application allows researchers to follow the uptake, conversion, and incorporation of mannose into different metabolic pathways without the complications associated with radioactive isotopes. However, the stability of the deuterium label is not absolute and can be influenced by enzymatic activity within the cell.
Isotopic Stability of this compound
The stability of the deuterium label on this compound is influenced by both chemical and enzymatic factors. While the carbon-deuterium (C-D) bond is generally stable under physiological pH and temperature, enzymatic processes can facilitate its exchange with protons from the aqueous environment of the cell.
Chemical Stability
In the absence of enzymatic activity, the C-D bond at the anomeric C1 position of this compound is considered stable in typical cell culture media and physiological buffer systems. Non-enzymatic exchange with solvent protons is generally negligible over the timescale of most cell culture experiments.
Enzymatic Instability: The Role of Phosphomannose Isomerase (PMI)
The primary route for the loss of the deuterium label from this compound within the cell is through the action of the enzyme Phosphomannose Isomerase (PMI) . This enzyme catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P), a key step that connects mannose metabolism to glycolysis.
The mechanism of PMI involves the formation of a cis-enediol intermediate. This process necessitates the abstraction of a proton from the C2 carbon and the addition of a proton to the C1 carbon (or vice-versa in the reverse reaction). When this compound is metabolized to this compound-6-phosphate, the deuterium at the C1 position can be exchanged with a proton from the solvent during the isomerization to F6P. This enzymatic exchange is a significant consideration for any study aiming to quantify metabolic fluxes using this compound.
While direct quantitative data on the rate of deuterium loss from this compound in various cell lines is not extensively documented in the literature, a study on the metabolic loss of deuterium from [1-²H]glucose has identified phosphomannose isomerase as a key enzyme catalyzing this exchange[1]. Given the structural similarity and shared metabolic pathway, a similar fate is expected for this compound.
Factors Influencing Deuterium Loss
The extent of deuterium loss from this compound is not constant and can be influenced by several factors. Researchers should consider these variables when designing experiments and interpreting data.
| Factor | Influence on Deuterium Loss | Rationale |
| Cell Type | High | Different cell lines exhibit varying levels of PMI expression and activity. |
| PMI Expression Levels | High | Higher intracellular concentrations of PMI will lead to a faster rate of deuterium exchange. |
| Metabolic State | Medium to High | The metabolic flux through the PMI-catalyzed step will influence the rate of deuterium loss. For example, cells with high glycolytic rates may exhibit faster exchange. |
| This compound Concentration | Medium | Substrate concentration can influence enzyme kinetics and the overall flux through the pathway. |
| Incubation Time | High | The longer the incubation period, the greater the potential for deuterium loss. |
Experimental Protocols
To empirically determine the isotopic stability of this compound in a specific cell culture system, the following experimental protocols are recommended. These protocols are adaptable and should be optimized for the specific cell line and experimental conditions.
Protocol for Metabolic Labeling with this compound
This protocol outlines the general steps for labeling cells with this compound.
-
Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with a known concentration of this compound. The final concentration will depend on the experimental goals and should be optimized. A common starting point is to replace the glucose in the medium with this compound or to add it to a low-glucose medium.
-
Starvation (Optional): To enhance the uptake and incorporation of the label, cells can be incubated in a sugar-free medium for a short period (e.g., 1-2 hours) before adding the labeling medium.
-
Labeling: Remove the standard culture medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add the pre-warmed this compound containing labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., from minutes to hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂). A time-course experiment is recommended to assess the rate of deuterium loss.
-
Harvesting: After the incubation period, rapidly terminate the labeling process by placing the culture vessel on ice and proceeding immediately to metabolite extraction.
Protocol for Extraction of Intracellular Metabolites
This protocol describes a method for extracting small molecule metabolites, including this compound and its metabolic products, from cultured cells.
-
Washing: Quickly aspirate the labeling medium and wash the cell monolayer twice with ice-cold PBS to remove any remaining extracellular label.
-
Quenching and Lysis: Add a pre-chilled extraction solvent to the cells. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) cooled to -20°C. The volume should be sufficient to cover the cell monolayer.
-
Scraping: Use a cell scraper to detach the cells in the extraction solvent.
-
Collection: Transfer the cell lysate into a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite pellet in a solvent compatible with the subsequent LC-MS/MS analysis (e.g., 50% acetonitrile in water).
Protocol for LC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantification of this compound and unlabeled mannose using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction chromatography (HILIC) column or a specialized carbohydrate analysis column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an appropriate modifier (e.g., ammonium formate or ammonium hydroxide) is commonly used for HILIC separations.
-
Flow Rate and Temperature: These parameters should be optimized for the chosen column and separation method.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often effective for monosaccharides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is highly specific and sensitive for quantification. Precursor and product ion pairs for both this compound and unlabeled D-Mannose should be optimized.
-
Example MRM transitions (to be optimized):
-
D-Mannose (unlabeled): Precursor ion [M-H]⁻ at m/z 179.1 -> Product ion (e.g., m/z 89.1)
-
This compound: Precursor ion [M-H]⁻ at m/z 180.1 -> Product ion (e.g., m/z 90.1 or 89.1, depending on fragmentation)
-
-
-
-
Data Analysis:
-
Generate standard curves using known concentrations of both this compound and unlabeled D-Mannose.
-
Quantify the amounts of both labeled and unlabeled mannose in the cell extracts.
-
Calculate the percentage of the deuterium label remaining at each time point of the experiment to determine the rate of isotopic loss.
-
Mandatory Visualizations
Caption: Metabolic fate of this compound and the point of deuterium loss.
Caption: Workflow for determining the isotopic stability of this compound.
Data Presentation and Interpretation
As quantitative data for the isotopic stability of this compound is highly dependent on the experimental system, this guide provides a framework for generating and presenting such data.
Table 2: Key Parameters for Assessing this compound Stability
| Parameter | Recommended Range/Considerations | Purpose |
| Cell Line | Select based on research question; consider comparing cell lines with known differences in PMI expression. | To assess cell-type specific differences in deuterium loss. |
| This compound Concentration | 1-25 mM; should be optimized based on cell tolerance and experimental goals. | To determine the effect of substrate concentration on the rate of deuterium exchange. |
| Incubation Time Points | A time course is essential (e.g., 0, 15, 30, 60, 120, 240 minutes). | To determine the kinetics of deuterium loss. |
| Replicates | Minimum of three biological replicates per time point. | To ensure statistical significance of the results. |
| Controls | Include unlabeled D-mannose controls and no-cell controls (this compound in medium only). | To account for background and assess stability in the medium. |
Conclusion
This compound is a powerful tool for metabolic research, but its utility is contingent on a thorough understanding of its isotopic stability. The primary route of deuterium loss from the C1 position is through the enzymatic activity of phosphomannose isomerase. The rate of this loss is not universal and is dependent on the specific cellular context. Therefore, it is imperative for researchers to empirically validate the stability of the this compound label within their own experimental systems. The protocols and considerations outlined in this guide provide a robust framework for conducting such validation studies, ensuring the generation of accurate and reliable data in metabolic flux analysis.
References
An In-depth Technical Guide to the Biochemical Properties of Deuterated D-Mannose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical properties of deuterated D-Mannose, a powerful tool in metabolic research and drug development. By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can trace the metabolic fate of D-mannose and its incorporation into complex glycans. This allows for a deeper understanding of glycosylation processes, cellular metabolism, and their roles in health and disease, particularly in the context of cancer and congenital disorders of glycosylation.
Biochemical Properties and Applications
Deuterated D-mannose serves as a stable isotope-labeled tracer, enabling the investigation of various biological processes without the safety concerns associated with radioactive isotopes.[1] Its primary applications lie in the fields of glycobiology and cancer research, where it is used to study:
-
Metabolic Flux: Tracing the pathways of mannose metabolism and its conversion to other monosaccharides.[2]
-
Glycosylation Dynamics: Quantifying the incorporation of mannose into N-linked and O-linked glycans on proteins.[2][3]
-
Cancer Metabolism: Investigating the altered carbohydrate metabolism in cancer cells, famously known as the Warburg effect.[4][5]
-
Therapeutic Development: Evaluating the efficacy of drugs that target glycosylation pathways.
The most commonly used forms are 2-deutero-D-mannose and 6-deutero-D-mannose, where the deuterium is placed at positions that are key to its metabolic transformations.[4][5]
Experimental Protocols
Synthesis of Deuterated D-Mannose
2.1.1. Synthesis of 2-deutero-D-mannose
A multi-step synthesis starting from D-mannose can be employed to produce 2-deutero-D-mannose.[4] The key steps involve the protection of hydroxyl groups, introduction of a ketone at the C-2 position, stereoselective reduction with a deuterium source, and subsequent deprotection.
Protocol:
-
Protection: D-mannose is first converted to its benzyl glycoside, followed by the formation of a 4,6-benzylidene acetal and benzylation at the 3-hydroxyl group.
-
Oxidation: The free 2-hydroxyl group is then oxidized to a ketone using Dess–Martin periodinane.
-
Deuterium Introduction: The ketone is stereoselectively reduced using sodium borodeuteride (NaBD₄) to introduce the deuterium at the C-2 position, yielding the mannopyranoside.
-
Deprotection: The protecting groups are removed by hydrogenation to yield the final product, 2-deutero-D-mannose.[4]
2.1.2. Synthesis of 6-deutero-D-mannose
The synthesis of 6-deutero-D-mannose also involves a series of protection, oxidation, reduction, and deprotection steps.
Protocol:
-
Protection: Starting with benzyl α-d-mannopyranoside, the 6-hydroxyl group is protected with a tert-butyldimethylsilyl group, followed by benzylation of the remaining hydroxyl groups.
-
Deprotection of C-6: The silyl protecting group at C-6 is selectively removed.
-
Oxidation: The primary hydroxyl group at C-6 is oxidized to an aldehyde using Swern oxidation.
-
Deuterium Introduction: The aldehyde is reduced with sodium borodeuteride (NaBD₄) to introduce two deuterium atoms at the C-6 position.
-
Final Deprotection: All benzyl protecting groups are removed by hydrogenation to yield 6,6-dideutero-D-mannose.
Metabolic Labeling and Analysis
2.2.1. Cell Culture and Labeling
-
Culture cells of interest in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of deuterated D-mannose (e.g., 50 µM) and a carbon source like glucose (e.g., 5 mM).[2]
-
Incubate the cells for a desired period (e.g., 1 to 72 hours) to allow for the uptake and metabolism of the deuterated mannose.[2]
2.2.2. Glycoprotein Extraction and Digestion
-
Harvest the cells and lyse them to extract total protein.
-
Isolate glycoproteins using affinity chromatography with lectins that bind to mannose-containing glycans.
-
Digest the enriched glycoproteins into smaller glycopeptides using a protease such as trypsin.
2.2.3. Mass Spectrometry Analysis of Deuterated Glycans
-
Analyze the resulting glycopeptides using liquid chromatography-mass spectrometry (LC-MS).
-
The mass shift caused by the incorporated deuterium allows for the identification and quantification of deuterated glycans.
-
Tandem mass spectrometry (MS/MS) can be used to determine the specific sites of glycosylation and the structure of the deuterated glycans.[6][7][8][9][10][11]
2.2.4. NMR Spectroscopy for Metabolic Tracing
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to trace the metabolic fate of deuterated D-mannose.[12][13][14][15]
-
By analyzing cell extracts, it is possible to identify and quantify various metabolites that have incorporated deuterium, providing insights into metabolic pathways.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and incorporation of deuterated D-mannose.
Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose [2]
| Cell Type | Exogenous Mannose Concentration (µM) | Contribution from Exogenous Mannose (%) |
| Normal Human Fibroblasts | 50 | 25-30 |
| MPI-deficient CDG Fibroblasts | 50 | 80 |
| Normal Human Fibroblasts | 1000 | ~100 |
Table 2: Conversion of Mannose to Other Monosaccharides in N-Glycans [2]
| Monosaccharide | Exogenous Mannose Concentration (µM) | Contribution from Mannose (%) |
| Galactose | 50 | Undetectable |
| Galactose | 1000 | 30 |
| N-acetylglucosamine | 50 | Undetectable |
| N-acetylglucosamine | 1000 | 50 |
Signaling Pathways and Experimental Workflows
N-linked Glycosylation Pathway
Deuterated D-mannose is a valuable tool for dissecting the N-linked glycosylation pathway. It allows researchers to trace the flow of mannose from its entry into the cell to its incorporation into mature N-glycans in the endoplasmic reticulum and Golgi apparatus.
References
- 1. D-Mannose: Preparation, Mechanism And Application Studies_Chemicalbook [chemicalbook.com]
- 2. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Glycoproteomic Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Glucose and D-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated D-glucose, D-mannose, and 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracking hydrogen/deuterium exchange at glycan sites in glycoproteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aspariaglycomics.com [aspariaglycomics.com]
- 10. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-Based Stable Isotope Tracing of Cancer Metabolism | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to D-Mannose-d-1 as a Tracer for Studying Mannose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Mannose and Isotopic Tracers
D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in mammalian physiology. While its concentration in human plasma is approximately 50-100 times lower than that of glucose, it plays a vital role in two primary areas: as a precursor for the synthesis of glycoconjugates (N-linked glycosylation) and as an energy source via its entry into glycolysis.[1][2][3] The balance between these pathways is crucial for cellular health, and dysregulation of mannose metabolism is implicated in various diseases, including Congenital Disorders of Glycosylation (CDG), cancer, and inflammatory conditions.[1][4]
To accurately quantify the flow, or "flux," of mannose through these competing metabolic pathways, stable isotope tracers are indispensable tools.[5][6][7] Unlike radioactive tracers such as [2-³H]-Mannose, stable isotopes (e.g., containing deuterium, ²H or 'D') are non-radioactive, making them safer for researchers and suitable for in vivo studies in humans. D-Mannose-d-1, specifically D-mannose deuterated at the first carbon position ([1-²H]-D-Mannose), serves as an ideal tracer. By introducing a known mass shift, it allows for the precise tracking of the mannose molecule and its metabolic products using mass spectrometry, providing unparalleled insights into the dynamics of mannose utilization in both healthy and diseased states.[1][8]
Synthesis of the this compound Tracer
The synthesis of position-specific labeled sugars is essential for metabolic tracing. This compound ([1-²H]-D-Mannose) can be effectively synthesized from the precursor D-arabinose using an adapted Kiliani-Fischer cyanohydrin synthesis. This method extends the carbon chain of an aldose, creating two new epimeric sugar acids. By controlling the reaction conditions, the formation of the mannose epimer can be favored.
Key Synthesis Steps:
-
Cyanohydrin Formation: D-arabinose is reacted with a deuterated cyanide source (e.g., NaCN in D₂O or KCN with D₂ gas and a catalyst) to form the corresponding deuterated cyanohydrins. The reaction conditions can be optimized; for instance, using sodium bicarbonate and carbon dioxide favors the formation of the mannonic nitrile over the gluconic nitrile.[9][10]
-
Hydrolysis: The resulting nitrile mixture is gently hydrolyzed to the corresponding carboxylic acids (D-mannonic acid-1-d and D-gluconic acid-1-d). This is typically achieved by heating in a sodium carbonate solution at approximately 60°C.[9][10]
-
Lactonization and Separation: The mixture of acids is then converted to their respective lactones. The D-mannono-lactone can be separated and purified through crystallization.
-
Reduction: The purified D-mannono-lactone-1-d is reduced to this compound. This is classically performed using a sodium amalgam or through catalytic hydrogenation.
-
Purification: The final product, this compound, is purified using crystallization to yield a high-purity tracer ready for experimental use.
While this guide focuses on this compound, it is noteworthy that other deuterated mannose species, such as 2-deutero-d-mannose and 6-deutero-d-mannose, can also be synthesized for specific experimental questions and are valuable tools for studying mannose metabolism.[8]
Core Metabolic Pathways of D-Mannose
Once introduced into a biological system, D-mannose is transported into the cell and rapidly enters central metabolism. The deuterium label on this compound allows for its fate to be tracked through two primary branches.
-
Glycolytic Pathway (Catabolism): The vast majority of intracellular mannose (estimated at 95-98% in many mammalian cells) is directed towards energy production.[1]
-
Phosphorylation: Hexokinase (HK) phosphorylates D-mannose to Mannose-6-phosphate (M-6-P).
-
Isomerization: Mannose phosphate isomerase (MPI) converts M-6-P into Fructose-6-phosphate (F-6-P). The deuterium label at C1 remains intact through this step.
-
Glycolysis: F-6-P is a canonical glycolytic intermediate and is further metabolized through the remaining steps of glycolysis to produce pyruvate, lactate, and intermediates for the TCA cycle. The label can be tracked in all these downstream metabolites.
-
-
Glycosylation Pathway (Anabolism): A smaller but vital fraction of mannose is used for the synthesis of glycoproteins and other glycoconjugates.
-
Isomerization: After phosphorylation to M-6-P, phosphomannomutase (PMM) converts it to Mannose-1-phosphate (M-1-P).
-
Activation: M-1-P is activated by GTP to form GDP-Mannose, the primary mannose donor for N-glycosylation in the endoplasmic reticulum.
-
Incorporation: GDP-Mannose is incorporated into dolichol-phosphate-mannose and ultimately into the growing glycan chains of proteins.
-
The diagram below illustrates the central metabolic fork for this compound.
Experimental Protocols
The following sections provide detailed methodologies for using this compound as a tracer in both in vivo and in vitro settings.
In Vivo Tracer Studies in Animal Models (e.g., Mouse)
This protocol is adapted from studies using [2-³H]mannose and oral mannose supplementation.[11]
-
Tracer Administration:
-
Route: For acute studies, intravenous (IV) injection or intraperitoneal (IP) injection provides rapid systemic distribution. For chronic studies or dietary analysis, the tracer can be administered via oral gavage or mixed into drinking water.
-
Dosage: A typical gavage dose for mannose is 0.1-2 g/kg body weight.[1][12] For IV injection, a bolus dose should be determined based on preliminary pharmacokinetic studies to achieve detectable enrichment in plasma without perturbing the endogenous mannose pool significantly.
-
Vehicle: this compound should be dissolved in sterile saline for injections or sterile water for oral administration.
-
-
Sample Collection:
-
Time Points: Collect samples at multiple time points post-administration to capture the dynamic metabolic profile. For IV injection, this may include 5, 15, 30, 60, 120, and 180 minutes.
-
Blood: Collect blood (e.g., via tail vein or cardiac puncture at termination) into EDTA-coated tubes. Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissues: At the study endpoint, perfuse the animal with cold PBS to remove blood from organs. Harvest tissues of interest (e.g., liver, intestine, brain, tumor), snap-freeze in liquid nitrogen, and store at -80°C until metabolite extraction.
-
-
Metabolite Extraction from Tissues:
-
Weigh approximately 20-50 mg of frozen tissue.
-
Homogenize in a cold extraction solvent (e.g., 80:20 Methanol:Water) at a ratio of 1 mL solvent per 20 mg tissue.
-
Vortex thoroughly and incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis.
-
In Vitro Tracer Studies in Cell Culture
This protocol provides a general framework for stable isotope tracing in adherent mammalian cells.
-
Cell Seeding: Plate cells in multi-well plates (e.g., 6-well or 12-well) at a density that ensures they are in the exponential growth phase at the time of the experiment (typically 70-80% confluency).
-
Tracer Media Preparation:
-
Prepare cell culture medium (e.g., DMEM) lacking glucose and mannose.
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize interference from endogenous monosaccharides.
-
Add this compound to the desired final concentration (e.g., 1-10 mM, depending on the experimental goal and cell type). Physiologically relevant concentrations are much lower (~50-100 µM), but higher concentrations are often used to maximize label incorporation.[1]
-
-
Labeling Experiment:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile PBS to remove residual medium.
-
Add the pre-warmed tracer-containing medium to the cells.
-
Incubate for a defined period. For steady-state analysis, this is typically 8-24 hours. For kinetic flux analysis, a time course (e.g., 0, 5, 15, 30, 60 minutes) is performed.
-
-
Metabolite Extraction:
-
Quenching: At the end of the incubation, rapidly aspirate the medium and wash the cell monolayer with ice-cold saline to quench metabolic activity.
-
Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol, pre-chilled to -80°C) to the wells.
-
Cell Lysis: Scrape the cells in the cold solvent and transfer the entire lysate to a microcentrifuge tube.
-
Processing: Vortex the lysate, incubate at -20°C for 20 minutes, then centrifuge at max speed for 10 minutes at 4°C.
-
Sample Prep: Transfer the supernatant to a new tube for analysis. Dry and resuspend as described in the in vivo protocol. Normalize metabolite levels to the protein content of the cell pellet.
-
Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying stable isotope incorporation.
-
Chromatography:
-
Column: Separation of mannose from its isomers (especially glucose) is critical.[13] A porous graphitic carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column is often used. A SUPELCOGELTM Pb column has also been shown to be effective.[14][15]
-
Mobile Phase: A typical HILIC gradient might involve acetonitrile and water with a buffer like ammonium acetate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Temperature: Column temperature can be elevated (e.g., 80°C) to improve peak shape and resolution.[14][15]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for sugar analysis.
-
Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Define specific precursor-to-product ion transitions for unlabeled mannose (m/z 179 -> m/z 89) and this compound (m/z 180 -> m/z 90). Additional transitions for downstream metabolites (e.g., lactate, TCA cycle intermediates) must also be established.
-
Internal Standard: Spike all samples with a known concentration of a heavy-labeled internal standard that is not expected to be formed from the tracer, such as D-Mannose-¹³C₆, to correct for variations in sample processing and instrument response.[14][15]
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of mannose and its downstream metabolites.
-
Calculate the Mass Isotopologue Distribution (MID), which is the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
Use the MID data in metabolic flux analysis (MFA) software to model and calculate the rates of metabolic reactions.
-
The general workflow for a tracer experiment is depicted below.
Quantitative Data Presentation
The following tables summarize key quantitative parameters relevant to the design and interpretation of mannose tracer studies.
Table 1: D-Mannose Concentrations in Biological Fluids
| Biological Matrix | Species | Concentration Range | Reference(s) |
|---|---|---|---|
| Plasma / Serum | Human | ~20 - 80 µM | [1] |
| Plasma / Serum | Rat | ~80 µM | [1] |
| Plasma / Serum | Mouse | ~100 µM | [11] |
| Urine | Human | ~8 - 700 µM |[16][17] |
Table 2: Pharmacokinetic and Metabolic Fate of Mannose
| Parameter | Species / System | Value | Reference(s) |
|---|---|---|---|
| Plasma Clearance T₁/₂ | Human | ~4 hours | [1] |
| Plasma Clearance T₁/₂ | Mouse | ~28 minutes | [11] |
| Metabolic Fate (Catabolism) | Mammalian Cells | 95 - 98% | [1] |
| Metabolic Fate (Glycosylation) | Mammalian Cells | ~2% | [1] |
| Incorporation into GDP-Man | Hepatoma Cells | Within 5 minutes |[1] |
Applications in Research and Drug Development
The use of this compound as a tracer has significant applications in understanding disease and developing new therapies.
-
Congenital Disorders of Glycosylation (CDG): In diseases like MPI-CDG (CDG-Ib), where the conversion of M-6-P to F-6-P is impaired, tracer studies can quantify the degree of metabolic block and assess the efficacy of mannose supplementation therapy by tracking how much exogenous mannose is rerouted into glycosylation pathways.[1]
-
Oncology: Cancer cells exhibit altered glucose and mannose metabolism.[8] Tracer studies can elucidate how mannose is utilized by tumors, identify metabolic vulnerabilities, and evaluate the anti-proliferative effects of mannose or drugs that target mannose metabolism.[12]
-
Immunology and Inflammation: Mannose metabolism plays a role in regulating immune cell function, such as macrophage activation.[4][12] this compound can be used to trace how immune cells shift their metabolic priorities in response to inflammatory stimuli and how mannose supplementation might modulate these responses.
-
Drug Development: For drugs designed to modulate glycosylation or glycolysis, this compound provides a direct method to measure their on-target effects on metabolic flux, serving as a critical tool in preclinical and clinical development.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Mannose | 3458-28-4 | MM06704 | Biosynth [biosynth.com]
- 3. recent-studies-on-the-biological-production-of-d-mannose - Ask this paper | Bohrium [bohrium.com]
- 4. D-mannose alleviates intervertebral disc degeneration through glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Studies of mannose metabolism and effects of long-term mannose ingestion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Quantitation of Mannose, Glucose, Fructose, and Galactose by LC-MS/MS - Alturas Analytics, Inc. [alturasanalytics.com]
- 14. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic assay of D-mannose from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-mannosuria levels measured 1 h after d-mannose intake can select out favorable responders: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Congenital Disorders of Glycosylation with D-Mannose-d-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Disorders of Glycosylation (CDG) are a group of over 160 inherited metabolic diseases caused by defects in the synthesis and attachment of glycans to proteins and lipids.[1] These disorders present with a wide range of clinical symptoms, affecting multiple organ systems. The most common N-glycosylation defect is PMM2-CDG (caused by a deficiency in phosphomannomutase 2), which often leads to severe neurological impairment.[2] Another notable type is MPI-CDG (caused by a deficiency in mannose phosphate isomerase), which primarily affects the liver and gastrointestinal system and is uniquely treatable with oral D-mannose supplementation.[1][3]
Mannose is a critical monosaccharide in N-glycosylation.[4] Its metabolism begins with transport into the cell, followed by phosphorylation to Mannose-6-Phosphate (Man-6-P) by hexokinase. Man-6-P is a key node, either being isomerized to Fructose-6-Phosphate by MPI for entry into glycolysis or converted to Mannose-1-Phosphate by PMM2, committing it to the glycosylation pathway.[5][6] Deficiencies in these enzymes disrupt the supply of activated mannose donors (GDP-Mannose and Dolichol-Phosphate-Mannose), leading to incomplete synthesis of the lipid-linked oligosaccharide (LLO) precursor required for protein glycosylation.[2]
The use of stable isotope-labeled D-Mannose, such as D-Mannose-d-1 (D-[1-²H]Mannose), offers a powerful tool for investigating the pathophysiology of CDGs. By tracing the metabolic fate of this labeled mannose, researchers can quantify the flux through different metabolic pathways, assess the efficacy of therapeutic interventions, and elucidate the complex interplay between glucose and mannose metabolism in health and disease. This technical guide provides an in-depth overview of the core concepts, quantitative data, experimental protocols, and analytical workflows for utilizing this compound in CDG research.
Quantitative Data in CDG Research
Quantitative measurements are crucial for diagnosing CDG, understanding disease mechanisms, and evaluating therapeutic responses. The following tables summarize key quantitative data from studies on CDG patient-derived cells and mannose metabolism.
Table 1: Cellular GDP-Mannose Levels in Control and CDG Fibroblasts
| Cell Type | Culture Condition | GDP-Mannose (pmol/10⁶ cells) | Reference |
| Normal Fibroblasts | Standard Medium | 23.5 | [7][8] |
| PMM-deficient (PMM2-CDG) | Standard Medium | 2.3 - 2.7 | [7][8] |
| PMM-deficient (PMM2-CDG) | + 1 mM Mannose | ~15.5 | [7][8] |
| PMI-deficient (MPI-CDG) | Standard Medium | 4.6 | [8] |
| PMI-deficient (MPI-CDG) | + 1 mM Mannose | 24.6 | [8] |
Table 2: PMM2 Enzyme Activity in Leukocytes
| Sample Group | PMM2 Activity (mU/mg total protein) | Reference |
| Healthy Controls (Average) | 2.5 | [9] |
| Healthy Controls (Range) | 0.47 - 5.31 | [9] |
| PMM2-CDG Patients | Undetectable to 5.6% of control average | [9] |
Table 3: Mannose Transporter Kinetics in Control vs. CDG-Ib Fibroblasts
| Cell Type | Kuptake (µM) | Vmax (pmol/min/mg protein) | Reference |
| Control Fibroblasts | ~30 - 70 | Not specified | [1] |
| CDG-Ib (MPI-deficient) | Lower than control | Higher than control | [10] |
Note: The referenced study[10] indicates that mannose uptake in MPI-deficient fibroblasts is greatly stimulated due to lower Kuptake and higher Vmax values, though specific figures were not provided in the abstract.
Signaling and Metabolic Pathways
Understanding the metabolic pathways of mannose is fundamental to investigating CDGs. This compound is used as a tracer to follow these conversions and identify metabolic bottlenecks or alternative pathway utilization.
References
- 1. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetics of mannose 6-phosphate receptor trafficking in the endocytic pathway in HEp-2 cells: the receptor enters and rapidly leaves multivesicular endosomes without accumulating in a prelysosomal compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human fibroblasts prefer mannose over glucose as a source of mannose for N-glycosylation. Evidence for the functional importance of transported mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Mannose Receptor as Receptor for Hepatocyte Growth Factor β-Chain: NOVEL LIGAND-RECEPTOR PATHWAY FOR ENHANCING MACROPHAGE PHAGOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Alteration of mannose transport in fibroblasts from type I carbohydrate deficient glycoprotein syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Flux Analysis of Mannose Metabolism using D-Mannose-d-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose is a C-2 epimer of glucose that plays a critical role in glycosylation, the process of attaching sugar chains (glycans) to proteins and lipids. This process is essential for a wide range of cellular functions, including protein folding, cell signaling, and immune responses. Dysregulation of mannose metabolism has been implicated in various diseases, including congenital disorders of glycosylation (CDG), cancer, and certain infections.[1] Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the fate of metabolites through metabolic pathways, providing insights into the dynamic regulation of these networks.[2][3] This document provides a detailed application note and experimental protocols for performing metabolic flux analysis of mannose metabolism using D-Mannose-d-1 as a stable isotope tracer.
This compound is a deuterated form of mannose that can be used to trace the flow of mannose through its metabolic pathways. By monitoring the incorporation of the deuterium label into downstream metabolites, researchers can quantify the rates of metabolic reactions and gain a deeper understanding of how mannose metabolism is altered in different physiological and pathological states.
Signaling Pathway
The central pathways of mannose metabolism are depicted in the diagram below. Exogenous mannose is transported into the cell and phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P). Man-6-P is a key branch point. It can be isomerized to fructose-6-phosphate (Fru-6-P) by phosphomannose isomerase (MPI), thereby entering glycolysis. Alternatively, it can be converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2), which is then activated to GDP-mannose, a key substrate for glycosylation reactions.
Experimental Workflow
A typical workflow for a this compound stable isotope tracing experiment involves several key steps, from cell culture and labeling to data analysis.
Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells with this compound
This protocol is a representative method and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (sterile solution)
-
Phosphate-buffered saline (PBS), sterile
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of labeling.
-
Cell Growth: Culture cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
-
Preparation of Labeling Medium: Prepare fresh complete culture medium and supplement it with a sterile solution of this compound to a final concentration. A starting concentration of 1 mM can be used, but this should be optimized.
-
Labeling:
-
Aspirate the existing medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound containing labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a specific duration to allow for the incorporation of the tracer into downstream metabolites and to reach an isotopic steady state. Incubation times can range from 30 minutes to 24 hours and should be determined empirically for the pathway of interest. For central carbon metabolism, a shorter time frame (e.g., 1-4 hours) is often sufficient.[4]
-
Proceed to Protocol 2 for quenching and metabolite extraction.
Protocol 2: Quenching of Metabolism and Metabolite Extraction
This protocol is a generalized method for the extraction of polar metabolites.
Materials:
-
Labeled cells from Protocol 1
-
Ice-cold 80% methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Quenching:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well). This step rapidly quenches enzymatic activity.[5]
-
-
Cell Lysis and Collection:
-
Incubate the plate on a rocking platform at 4°C for 10 minutes to ensure complete cell lysis.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein and Debris Precipitation:
-
Vortex the microcentrifuge tube vigorously for 30 seconds.
-
Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
-
Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.
Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a starting point for developing an LC-MS/MS method. Specific parameters will need to be optimized on the instrument used.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions (HILIC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar metabolite separation (e.g., SeQuant ZIC-HILIC).
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium acetate in water (e.g., 10 mM)
-
Gradient: A gradient from high to low organic content (e.g., starting at 80-90% A and decreasing to 20-30% A) to elute polar compounds.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40°C
Mass Spectrometry Conditions (Negative Ion Mode ESI):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for sugar phosphates.
-
Multiple Reaction Monitoring (MRM): Set up MRM transitions for the expected labeled metabolites. The precursor ion will be the deprotonated molecule [M-H]-, and product ions will be characteristic fragments.
Representative Mass Transitions (to be empirically determined):
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 180.1 | e.g., 89.0, 119.0 |
| Mannose-6-phosphate-d-1 | 260.0 | e.g., 97.0 (PO3-) |
| Fructose-6-phosphate-d-1 | 260.0 | e.g., 97.0 (PO3-) |
| GDP-Mannose-d-1 | 605.1 | e.g., 344.1, 442.1 |
Note: The exact m/z values will depend on the specific deuteration pattern of the this compound standard and will need to be confirmed by direct infusion of the standard. The product ions listed are common fragments for these classes of molecules and should be used as a starting point for optimization.
Data Presentation and Analysis
The primary data obtained from the LC-MS/MS analysis will be the peak areas for the different isotopologues of each metabolite. This data can be used to calculate the fractional enrichment and to perform metabolic flux analysis.
Table 1: Representative Fractional Enrichment Data
| Metabolite | M+0 (Unlabeled) | M+1 (Labeled) | Fractional Enrichment (%) |
| Mannose-6-phosphate | Peak Area | Peak Area | Calculated |
| Fructose-6-phosphate | Peak Area | Peak Area | Calculated |
| GDP-Mannose | Peak Area | Peak Area | Calculated |
Fractional Enrichment (%) = (M+1 / (M+0 + M+1)) * 100
Table 2: Representative Metabolic Flux Data
| Metabolic Reaction | Flux Rate (nmol/mg protein/hr) |
| Mannose uptake | Calculated |
| HK (Mannose -> Man-6-P) | Calculated |
| MPI (Man-6-P -> Fru-6-P) | Calculated |
| PMM2 (Man-6-P -> Man-1-P) | Calculated |
The calculation of metabolic fluxes from the fractional enrichment data typically requires the use of specialized software packages (e.g., INCA, Metran) and a stoichiometric model of the metabolic network.[2] These tools use mathematical algorithms to fit the experimental labeling data to the model and estimate the flux through each reaction.
Logical Relationships in Flux Analysis
The interpretation of the data relies on understanding the logical relationships between the labeling patterns of different metabolites.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful tool for the quantitative analysis of mannose metabolism. The protocols and information provided in this document offer a comprehensive guide for researchers to design and execute these experiments. By carefully optimizing the labeling conditions, metabolite extraction, and LC-MS/MS analysis, it is possible to obtain high-quality data that can be used to calculate metabolic fluxes and gain valuable insights into the role of mannose metabolism in health and disease. This approach has significant potential to aid in the discovery of new therapeutic targets and biomarkers for a variety of conditions.
References
- 1. Mannose metabolism: more than meets the eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for D-Mannose-d-1 Labeling Experiments in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for metabolic labeling of cultured cells with D-Mannose-d-1 to study glycoprotein synthesis and turnover. The methodologies outlined are intended for researchers in cell biology, biochemistry, and drug development who are investigating the role of mannose in glycosylation pathways and its potential as a therapeutic target.
Introduction
D-mannose is a C-2 epimer of glucose that plays a crucial role in protein glycosylation, a post-translational modification essential for protein folding, stability, and function.[1][2] Metabolic labeling with stable isotope-labeled monosaccharides, such as this compound, is a powerful technique to trace the incorporation of these sugars into glycoproteins and to quantify their metabolic fate. By replacing natural mannose with its deuterated counterpart, researchers can use mass spectrometry to differentiate between pre-existing and newly synthesized glycoproteins, providing insights into glycan biosynthesis, turnover rates, and the effects of various stimuli or therapeutic agents on these processes.
Under physiological conditions, exogenous mannose is efficiently incorporated into N-glycans.[3] Studies have shown that in the presence of physiological concentrations of glucose (5 mM), mannose supplied at a lower concentration (50 µM) can contribute significantly to the mannose content of N-glycans, ranging from approximately 10-45%.[3] In some cell lines, such as human hepatoma cells, exogenous mannose can account for as much as 75% of the mannose in glycoproteins, indicating a strong preference for direct utilization over conversion from glucose.[4]
This document provides a comprehensive guide to performing this compound labeling experiments, from cell culture preparation to sample analysis by mass spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from metabolic labeling studies using mannose isotopes. These values can serve as a reference for designing and interpreting this compound labeling experiments.
Table 1: Mannose Contribution to N-Glycans in Human Fibroblasts
| Mannose Source | Contribution at 50 µM Exogenous Mannose | Contribution at 1 mM Exogenous Mannose |
| Exogenous Mannose | ~25-30% | Can completely replace glucose-derived mannose |
| Glucose-derived | ~70-75% | Can be completely replaced by exogenous mannose |
| Salvaged from Glycoprotein Degradation | Not a significant contributor | Not a significant contributor |
| Glycogen | Not a significant contributor | Not a significant contributor |
| Gluconeogenesis | Not a significant contributor | Not a significant contributor |
Data adapted from studies on normal human fibroblasts under physiological glucose concentrations (5 mM).[3]
Table 2: Relative Preference for Mannose Incorporation
| Cell Type | Preference for Exogenous Mannose over Glucose |
| Human Fibroblasts | Up to 100-fold preference |
| Human Hepatoma Cells | High preference, contributing 75% of N-glycan mannose |
Preference is based on the relative concentrations of exogenous mannose and glucose.[3][4]
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
This protocol describes the general procedure for labeling adherent mammalian cells with this compound.
Materials:
-
Adherent cell line of interest (e.g., human fibroblasts, HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
This compound (sterile solution)
-
Trypsin-EDTA
-
Cell scraper
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh cell culture medium. Add this compound to the desired final concentration. A starting concentration of 50 µM is recommended based on previous studies.[3] The concentration can be optimized depending on the cell line and experimental goals.
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired labeling period. Incubation times can range from a few hours to several days (e.g., 24, 48, or 72 hours) depending on the turnover rate of the glycoproteins of interest.[3]
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
For downstream protein analysis, lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Extraction:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the protein extract to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Sample Storage: Store the protein samples at -80°C until further processing for mass spectrometry analysis.
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of this compound Labeled Glycoproteins
This protocol outlines the steps for preparing protein samples for analysis by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify this compound incorporation.
Materials:
-
This compound labeled protein extract (from Protocol 1)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (0.1%)
-
C18 solid-phase extraction (SPE) cartridges or tips
-
Acetonitrile (ACN)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a known amount of protein (e.g., 50-100 µg) from the lysate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.
-
-
Proteolytic Digestion:
-
Add MS-grade trypsin to the protein sample at a ratio of 1:50 (trypsin:protein, w/w).
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with 0.1% formic acid.
-
Desalt the peptides using a C18 SPE cartridge or tip according to the manufacturer's instructions. This step removes salts and detergents that can interfere with MS analysis.
-
Elute the peptides with a solution containing ACN and 0.1% formic acid.
-
-
Sample Concentration: Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried peptides in a small volume of 0.1% formic acid in water, suitable for LC-MS/MS injection.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect the mass shift corresponding to the incorporation of this compound into glycopeptides. Data analysis software can then be used to identify the labeled peptides and quantify the extent of labeling.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: D-Mannose metabolic and glycosylation pathway.
References
- 1. opendata.uni-halle.de [opendata.uni-halle.de]
- 2. Recent advancements in understanding mammalian O-mannosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct utilization of mannose for mammalian glycoprotein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of D-Mannose-d-1
Welcome to the Technical Support Center for the Synthesis of D-Mannose-d-1. This resource is dedicated to providing researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges associated with the synthesis of this important isotopically labeled carbohydrate.
Introduction
This compound, with a deuterium atom specifically at the anomeric position, is a valuable tool in various fields of research, including metabolic studies, drug development, and mechanistic investigations of enzymes. Its synthesis, while conceptually straightforward, can present several practical challenges. This guide aims to provide clear and actionable solutions to common problems encountered during the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Synthesis Strategy
Q1: What is the most common and efficient method for the synthesis of this compound?
A1: The most widely employed and efficient method for the synthesis of this compound is the reduction of D-mannono-1,4-lactone with a deuterated reducing agent, typically sodium borodeuteride (NaBD₄). This approach directly introduces the deuterium atom at the C1 position with good stereoselectivity.
Q2: How can I prepare the starting material, D-mannono-1,4-lactone?
A2: D-mannono-1,4-lactone can be prepared from D-mannose through oxidation. A common method involves the oxidation of D-mannose with bromine water to yield D-mannonic acid, which then undergoes spontaneous lactonization to form the gamma-lactone.
Reaction Conditions
Q3: What are the optimal reaction conditions for the reduction of D-mannono-1,4-lactone with sodium borodeuteride (NaBD₄)?
A3: Optimal conditions can vary, but a typical starting point is to perform the reaction in an aqueous or alcoholic solvent (e.g., water, ethanol) at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The stoichiometry of NaBD₄ is crucial and should be carefully controlled to avoid over-reduction.
Q4: I am observing low yields of this compound. What are the possible causes and how can I improve the yield?
A4: Low yields can result from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common issues include incomplete reaction, over-reduction, and losses during workup and purification.
Q5: My reaction is producing a significant amount of the over-reduced product (D-mannitol-1-d). How can I minimize this side reaction?
A5: Over-reduction to the corresponding alditol is a common side reaction. To minimize it, consider the following:
-
Stoichiometry: Use a carefully measured, slight excess of NaBD₄ (e.g., 1.1-1.2 equivalents). A large excess will favor over-reduction.
-
Temperature: Maintain a low reaction temperature (e.g., 0°C) during the addition of NaBD₄.
-
Reaction Time: Monitor the reaction progress by TLC and quench the reaction promptly upon consumption of the starting lactone.
Purification
Q6: What is the best method to purify this compound from the reaction mixture?
A6: Purification typically involves several steps:
-
Quenching: The reaction is quenched by the addition of an acid (e.g., acetic acid) to neutralize the excess reducing agent.
-
Removal of Boron Salts: Boron salts can be removed by co-evaporation with methanol.
-
Chromatography: The final purification is usually achieved by column chromatography on silica gel or by using high-performance liquid chromatography (HPLC) with a suitable column for carbohydrate separation.[1]
Q7: How can I effectively remove unreacted starting material and inorganic salts?
A7: Unreacted D-mannono-1,4-lactone can be separated from the more polar this compound by silica gel chromatography. Inorganic salts are generally removed by the methanol co-evaporation step and can be further minimized by passing the crude product through a mixed-bed ion-exchange resin.
Characterization
Q8: How can I confirm the successful synthesis and deuteration of this compound?
A8: Successful synthesis and deuteration are confirmed by a combination of analytical techniques:
-
¹H NMR Spectroscopy: The most direct evidence is the disappearance or significant reduction of the anomeric proton signal.
-
Mass Spectrometry: The molecular ion peak will show an increase of 1 mass unit compared to unlabeled D-Mannose.
Q9: What are the expected changes in the ¹H NMR spectrum for this compound compared to unlabeled D-Mannose?
A9: In the ¹H NMR spectrum of this compound, the signals corresponding to the anomeric protons (H-1) of both the α and β anomers will be absent or significantly reduced in intensity. The anomeric proton of α-D-mannopyranose typically appears as a doublet around 5.17 ppm, while the β-anomer's anomeric proton is a doublet around 4.89 ppm.[2] The absence of these signals is a strong indicator of successful deuteration at the C1 position.[3]
Q10: How can I use mass spectrometry to verify the incorporation of deuterium?
A10: Mass spectrometry will show a mass shift. For example, in electrospray ionization mass spectrometry (ESI-MS), you would expect to see the [M+Na]⁺ adducts. For unlabeled D-Mannose (C₆H₁₂O₆, MW = 180.16), the [M+Na]⁺ peak would be at m/z 203.1. For this compound (C₆H₁₁DO₆, MW = 181.16), the corresponding peak would be at m/z 204.1.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material (D-mannono-1,4-lactone) | 1. Inactive reducing agent (NaBD₄).2. Insufficient amount of reducing agent.3. Reaction temperature too low. | 1. Use a fresh, properly stored batch of NaBD₄.2. Increase the equivalents of NaBD₄ incrementally (e.g., to 1.5 eq).3. Allow the reaction to warm to room temperature after the initial addition at 0°C. |
| High percentage of over-reduced product (D-mannitol-1-d) | 1. Excess of reducing agent.2. Reaction temperature too high.3. Prolonged reaction time. | 1. Use a smaller excess of NaBD₄ (1.1-1.2 eq).2. Maintain the reaction at 0°C for a longer period before allowing it to warm.3. Monitor the reaction by TLC and quench as soon as the starting material is consumed. |
| Complex mixture of byproducts | 1. Instability of the lactone under reaction conditions.2. Side reactions due to impurities in the starting material. | 1. Ensure the pH of the reaction mixture is controlled.2. Purify the D-mannono-1,4-lactone before the reduction step. |
| Difficulty in purifying the final product | 1. Incomplete removal of boron salts.2. Co-elution of product and starting material/byproducts. | 1. Repeat the co-evaporation with methanol multiple times.2. Optimize the solvent system for column chromatography or consider using HPLC with a specialized carbohydrate column.[4] |
| NMR spectrum shows residual anomeric proton signals | 1. Incomplete deuteration.2. Contamination with unlabeled D-Mannose. | 1. Ensure the isotopic purity of the NaBD₄ is high.2. Improve the purification method to separate the deuterated product from any unlabeled starting material that may have been present as an impurity. |
Experimental Protocols
Protocol 1: Synthesis of D-mannono-1,4-lactone from D-Mannose
-
Dissolve D-mannose in distilled water.
-
Add bromine water dropwise with stirring until a persistent yellow color is observed.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove excess bromine by bubbling air through the solution.
-
Neutralize the solution with a suitable base (e.g., silver carbonate).
-
Filter the solution to remove the precipitated salts.
-
Concentrate the filtrate under reduced pressure to induce lactonization. The resulting syrup is D-mannono-1,4-lactone.
Protocol 2: Synthesis of this compound via Reduction of D-mannono-1,4-lactone
-
Dissolve D-mannono-1,4-lactone in deionized water and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium borodeuteride (NaBD₄) (1.1 equivalents) in deionized water dropwise to the cooled lactone solution while maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:isopropanol:water).
-
Once the starting material is consumed, cool the reaction mixture to 0°C and quench by the slow addition of acetic acid until the pH is neutral.
-
Concentrate the solution under reduced pressure.
-
Add methanol to the residue and evaporate under reduced pressure. Repeat this co-evaporation with methanol three to four times to remove boron salts as volatile trimethyl borate.
-
The resulting crude product can be purified by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents for Lactone Reduction
| Reducing Agent | Typical Conditions | Selectivity for Aldose | Common Side Products |
| Sodium Borohydride/Borodeuteride | Aqueous/alcoholic solvent, 0°C to RT | Good to excellent | Alditol (over-reduction product) |
| Lithium Aluminium Hydride/Deuteride | Anhydrous ether/THF, low temperature | Can be selective at low temp. | Alditol |
| Diisobutylaluminium Hydride (DIBAL-H) | Anhydrous non-polar solvent, very low temp. (-78°C) | Excellent | Alditol |
Table 2: Typical ¹H NMR Chemical Shifts (ppm) for D-Mannose in D₂O [1]
| Proton | α-Anomer | β-Anomer |
| H-1 | 5.17 (d) | 4.89 (d) |
| H-2 | 3.99 (dd) | 3.82 (dd) |
| H-3 | 3.82 (dd) | 3.64 (dd) |
| H-4 | 3.64 (t) | 3.56 (t) |
| H-5 | 3.73 (ddd) | 3.37 (ddd) |
| H-6a | 3.88 (dd) | 3.85 (dd) |
| H-6b | 3.81 (dd) | 3.73 (dd) |
Note: In this compound, the signals for H-1 are expected to be absent or significantly diminished.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Minimizing isotopic exchange of deuterium in D-Mannose-d-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isotopic exchange of deuterium in D-Mannose-d-1 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium loss from this compound in solution?
A1: The primary cause of deuterium loss from the C1 position (the anomeric carbon) of this compound is a chemical process called mutarotation. In solution, the cyclic hemiacetal form of the sugar can open to form a transient acyclic aldehyde intermediate. This process allows for the exchange of the deuterium at C1 with a proton from the solvent, especially in protic solvents like water.
Q2: Which solvents are recommended for dissolving this compound to minimize deuterium exchange?
A2: Aprotic, anhydrous solvents are highly recommended to minimize deuterium exchange. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice due to its ability to dissolve D-Mannose and its aprotic nature, which significantly slows down the rate of proton/deuterium exchange at the anomeric center. Other suitable aprotic solvents include deuterated dimethylformamide (DMF-d7). Protic solvents, such as deuterium oxide (D2O) or deuterated methanol (CD3OD), should be avoided as they can readily facilitate the exchange of the C1-deuterium.
Q3: How do pH and temperature affect the stability of the deuterium label?
A3: Both pH and temperature play a critical role in the stability of the deuterium label.
-
pH: The mutarotation process, which leads to deuterium exchange, is catalyzed by both acids and bases. Therefore, maintaining a neutral pH is crucial. Even in seemingly neutral solvents, trace amounts of acidic or basic impurities can accelerate deuterium loss.
-
Temperature: Higher temperatures increase the rate of mutarotation and, consequently, the rate of deuterium exchange.[1][2] It is advisable to conduct experiments at controlled, and if possible, lower temperatures to preserve the isotopic label.
Q4: Can I store solutions of this compound?
A4: Long-term storage of this compound in solution is generally not recommended, especially in protic solvents. If storage is necessary, it should be in an anhydrous, aprotic solvent (e.g., DMSO-d6) at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container to prevent moisture absorption.[3][4] For aqueous solutions, it is advised not to store them for more than one day.[5] It is best practice to prepare solutions fresh before each experiment.
Q5: Are there any chemical modifications that can prevent deuterium exchange?
A5: Yes, the use of protecting groups can prevent deuterium exchange. By converting the anomeric hydroxyl group into a glycoside (e.g., a methyl glycoside), the ring is locked in its cyclic form and cannot open to the aldehyde, thus preventing exchange at the C1 position. This is a common strategy in carbohydrate chemistry to achieve specific modifications while protecting other reactive sites.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected loss of deuterium signal in NMR or mass spectrometry. | Use of a protic solvent (e.g., D2O, CD3OD). | Immediately switch to an anhydrous, aprotic solvent such as DMSO-d6 for sample preparation. |
| Contamination of the aprotic solvent with water. | Use freshly opened, high-purity anhydrous solvents. Handle solvents in a dry environment (e.g., under an inert atmosphere or in a glovebox) to minimize moisture absorption. DMSO is known to be highly hygroscopic.[8] | |
| Acidic or basic impurities in the sample or solvent. | Ensure all glassware is thoroughly cleaned and dried. If buffering is necessary, use a neutral, aprotic buffer system if compatible with your experiment. | |
| High experimental temperature. | Conduct the experiment at a lower, controlled temperature. If elevated temperatures are required, minimize the duration of the experiment. | |
| Variability in deuterium content between replicate experiments. | Inconsistent sample preparation and handling times. | Standardize the time between dissolving the sample and analysis. Prepare and analyze each sample individually if possible. |
| Different levels of water contamination in the solvent between experiments. | Use a fresh aliquot of anhydrous solvent for each replicate. | |
| Broadened peaks or poor resolution in NMR spectra. | Sample concentration is too high. | For NMR, a typical concentration is 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of solvent.[9][10] |
| Presence of solid particulates. | Filter the sample solution before transferring it to the NMR tube.[9][11] |
Quantitative Data Summary
| Parameter | Condition | Relative Rate of Deuterium Exchange | Notes |
| Solvent Type | Protic (e.g., D2O, CD3OD) | High | These solvents contain exchangeable protons/deuterons that can readily participate in the mutarotation process. |
| Aprotic (e.g., DMSO-d6, DMF-d7) | Low | These solvents lack exchangeable protons and significantly hinder the mutarotation mechanism. | |
| pH | Acidic (pH < 6) | High | Acid catalyzes the ring-opening step of mutarotation. |
| Neutral (pH ~7) | Low | The rate of mutarotation is at a minimum around neutral pH. | |
| Basic (pH > 8) | High | Base also catalyzes the ring-opening step of mutarotation. | |
| Temperature | Low (e.g., 4°C) | Low | Lower kinetic energy reduces the frequency of molecules overcoming the activation energy for mutarotation. |
| Room Temperature (~25°C) | Medium | A baseline for many experiments; exchange can still be significant over time in protic solvents. | |
| High (e.g., >40°C) | High | Significantly accelerates the rate of mutarotation and deuterium exchange.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Spectroscopy
-
Solvent Selection: Choose a high-purity, anhydrous deuterated aprotic solvent such as DMSO-d6.
-
Glassware Preparation: Ensure all glassware, including vials and pipettes, are thoroughly dried in an oven and cooled in a desiccator before use to remove any residual moisture.
-
Weighing the Sample: Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Dissolution: In a controlled, dry environment (e.g., under a stream of nitrogen or in a glovebox), add 0.6-0.7 mL of anhydrous DMSO-d6 to the vial.[9][10]
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, use gentle warming, but be mindful that this can increase the risk of exchange.
-
Transfer to NMR Tube: Using a dry glass Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[9][11]
-
Capping and Analysis: Cap the NMR tube immediately to prevent moisture ingress. Acquire the NMR spectrum as soon as possible after preparation.
Protocol 2: General Handling of this compound for in vitro Experiments
-
Storage of Solid: Store solid this compound at -20°C in a desiccator.[5]
-
Solvent Considerations: If the experimental buffer must be aqueous, prepare a concentrated stock solution of this compound in an anhydrous aprotic solvent like DMSO.
-
Solution Preparation: Prepare the aqueous experimental solution immediately before use by adding a small volume of the concentrated DMSO stock solution to the aqueous buffer. This minimizes the time the deuterated sugar is exposed to the protic environment.
-
Temperature Control: Perform all experimental steps at the lowest temperature compatible with the assay to minimize the rate of deuterium exchange.
-
pH Control: Maintain the pH of the experimental solution as close to neutral as possible.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Mutarotation mechanism leading to deuterium exchange.
References
- 1. PRIMARY AND SECONDARY DEUTERIUM ISOTOPE EFFECTS ON RATE OF MUTAROTATION OF FULLY DEUTERIATED GLUCOSE AND MANNOSE (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Influence of protecting groups on the anomeric equilibrium; case of the 4,6-O-benzylidene acetal in the mannopyranose series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 9. cif.iastate.edu [cif.iastate.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. sites.uclouvain.be [sites.uclouvain.be]
Optimizing mass spectrometry parameters for D-Mannose-d-1 detection
Technical Support Center: D-Mannose-d-1 Analysis
Welcome to the technical support center for optimizing mass spectrometry parameters for this compound detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge when quantifying D-Mannose using mass spectrometry?
A1: The most significant challenge in quantifying D-mannose is its separation from endogenous epimers, particularly D-glucose, which is often present in biological samples at concentrations 100-fold higher or more.[1][2] Inadequate chromatographic separation can lead to co-elution, causing ion suppression and inaccurate quantification. Therefore, optimizing the liquid chromatography (LC) method is as critical as optimizing the mass spectrometry (MS) parameters.
Q2: What type of internal standard is recommended for this compound quantification?
A2: The best practice is to use a stable isotope-labeled analogue of the analyte as an internal standard (IS).[1][3] For D-Mannose analysis, D-mannose-¹³C₆ is a commonly used and effective internal standard.[1][3][4] This type of IS compensates for variability in sample preparation, matrix effects, and ionization efficiency, leading to higher accuracy and precision.[3] When analyzing for this compound, using a different stable isotope-labeled version like D-mannose-¹³C₆ is ideal.
Q3: Which ionization mode is typically best for D-Mannose detection?
A3: Negative-mode electrospray ionization (ESI) is frequently and successfully used for the detection of D-mannose and its labeled isotopes.[3][4][5] Quantification is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions, which enhances selectivity and sensitivity.[3]
Q4: How can I minimize matrix effects in my this compound assay?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting components from the sample matrix, can be minimized through several strategies:
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Effective Sample Preparation: Use protein precipitation or a more rigorous extraction method to remove interfering substances.
-
Optimized Chromatography: Develop a chromatographic method that effectively separates D-mannose from matrix components. HILIC columns are often effective for separating polar compounds like sugars.[1]
-
Use of a Stable Isotope-Labeled Internal Standard: As mentioned in Q2, an appropriate IS like D-mannose-¹³C₆ co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[3]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may also impact the limit of detection.[6]
Troubleshooting Guide
Problem 1: Poor Signal Intensity or Low Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization | Ensure the mass spectrometer is tuned and calibrated.[7] Experiment with both positive and negative ESI modes, although negative mode is commonly reported as successful for D-mannose.[3][5] |
| Inefficient Desolvation | Optimize ion source parameters such as temperature and gas flows (nebulizer, heater, and curtain gas) to ensure efficient ion generation.[1][3] |
| Sample Concentration Too Low | Concentrate the sample if possible, or adjust the injection volume. Be aware that concentrating the sample can also increase matrix components.[7] |
| Ion Suppression | This is often caused by co-eluting matrix components or high concentrations of other sugars like glucose.[1][7] Improve chromatographic separation or enhance sample cleanup procedures. |
Problem 2: Inaccurate Quantification and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Interference from Epimers | D-glucose and other sugars can interfere with quantification.[1] The LC method must be optimized to achieve baseline separation of D-mannose from these interferents. Specialized columns, such as a Supelcogel Pb ion exchange column or a HILIC column, have been shown to be effective.[1][3] |
| Matrix Effects | Implement a stable isotope-labeled internal standard (e.g., D-mannose-¹³C₆) to compensate for variations.[1][3] Evaluate the matrix effect during method validation to ensure it is within an acceptable range (e.g., RSD <15%).[3] |
| Inconsistent Sample Preparation | Ensure the sample preparation protocol, especially protein precipitation and dilution steps, is performed consistently across all samples, standards, and quality controls. |
| Instrument Instability | Check for fluctuations in LC pressure, retention time drift, and MS signal instability. Regular maintenance and calibration are crucial for stable performance.[7] |
Experimental Protocols & Data
LC-MS/MS Method for D-Mannose Quantification
This protocol is a generalized example based on validated methods for D-mannose in biological fluids.[1][3] Parameters should be optimized for your specific instrument and this compound analyte.
1. Sample Preparation (Protein Precipitation)
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To 50 µL of serum or plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., D-mannose-¹³C₆).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., HPLC water).
2. Liquid Chromatography Parameters
| Parameter | Example Setting |
| Column | Supelcogel Pb, 6% Crosslinked[3][4] OR a HILIC column[1] |
| Mobile Phase | 100% HPLC Grade Water[3][4] |
| Flow Rate | 0.5 mL/min[3][4] |
| Column Temperature | 80 °C[3][4] |
| Injection Volume | 5 µL[3] |
3. Mass Spectrometry Parameters (Triple Quadrupole)
The following table provides typical MS parameters used for D-mannose analysis in negative ESI mode.[1][3] These should be optimized for this compound.
| Parameter | Analyte: D-Mannose | IS: D-Mannose-¹³C₆ |
| Ionization Mode | Negative ESI | Negative ESI |
| Precursor Ion (m/z) | 179 | 185[3] |
| Product Ion (m/z) | 59[3] | 92[3] |
| Dwell Time | 200 ms | 200 ms |
| Declustering Potential (DP) | -40 V | -45 V |
| Collision Energy (CE) | -28 V | -22 V |
| Ionspray Voltage | -4500 V[1][3] | -4500 V[1][3] |
| Source Temperature | 500 °C[3] | 500 °C[3] |
Note: The specific m/z transitions for this compound will need to be determined by infusing the standard into the mass spectrometer.
Method Validation Data Summary
The following data represents typical performance for a validated LC-MS/MS D-mannose assay.[1][3][6]
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 50 µg/mL[3][4] or 0.31 - 40 µg/mL[1][6] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- & Inter-day Precision (%RSD) | < 15% (often < 10%)[1][3] |
| Accuracy (%RE) | Within ±15% (often 96-104%)[1][3] |
| Extraction Recovery | 104.1% – 105.5%[3][4] |
| Matrix Effect | 97.0% – 100.0%[3][4] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL[3] or 1.25 µg/mL[1][6] |
Visualizations
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Troubleshooting Logic for Poor Signal Intensity
Caption: Decision tree for troubleshooting poor signal intensity.
Principle of Stable Isotope Dilution
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. researchgate.net [researchgate.net]
- 3. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "LC–MS/MS determination of D-mannose in human serum as a potential canc" by Lyndsey White, Jing Ma et al. [digitalscholarship.tsu.edu]
- 6. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
Addressing matrix effects in the analysis of D-Mannose-d-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the analysis of D-Mannose-d-1, a commonly used stable isotope-labeled internal standard. The following information is intended for researchers, scientists, and drug development professionals utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be indicative of matrix effects.
| Issue ID | Problem Observed | Potential Cause (Matrix-Related) | Recommended Action |
| DM-ME-001 | Poor reproducibility of this compound signal across different sample lots. | Inconsistent ion suppression or enhancement due to variability in the biological matrix from different sources.[1] | Evaluate matrix effect using at least six different lots of blank matrix.[1] Normalize the this compound signal to a second, structurally different internal standard if the issue persists. |
| DM-ME-002 | This compound peak area is significantly lower in sample matrix compared to neat solution. | Ion suppression caused by co-eluting endogenous components from the sample matrix, such as phospholipids or salts.[2][3] | 1. Optimize chromatographic conditions to separate this compound from the interfering components.[4] 2. Implement a more rigorous sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interferences.[2] 3. Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.[4] |
| DM-ME-003 | Inconsistent this compound to analyte ratio for calibration standards in matrix. | Differential matrix effects on this compound and the analyte. This can occur if the two compounds have different retention times or are affected differently by interfering substances.[5] | 1. Adjust chromatographic conditions to ensure co-elution of this compound and the analyte. 2. Investigate the sample preparation method to ensure consistent recovery for both compounds. 3. Use matrix-matched calibration standards.[6] |
| DM-ME-004 | Drifting retention time of this compound during a sample run. | Buildup of matrix components on the analytical column, altering its properties.[7] | 1. Implement a column wash step between injections to remove strongly retained matrix components. 2. Optimize the sample preparation procedure to reduce the amount of matrix injected. 3. Replace the analytical column if performance is irreversibly degraded.[8] |
| DM-ME-005 | Unexpectedly high this compound signal in certain samples. | Ion enhancement due to co-eluting matrix components that improve the ionization efficiency of this compound.[6] | 1. Identify the source of enhancement using post-column infusion experiments. 2. Modify chromatographic separation to move the this compound peak away from the enhancing region.[4] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound signal?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting components in the sample matrix.[3] For this compound, this can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[6] These effects can lead to inaccurate and imprecise quantification if not properly addressed.
Q2: I am using this compound as a stable isotope-labeled internal standard. Shouldn't this automatically correct for matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the preferred choice for compensating for matrix effects, they are not always a perfect solution.[9][10] For effective compensation, the SIL-IS and the analyte must co-elute and experience the same degree of ion suppression or enhancement.[5] If there is a slight difference in retention time or if they are affected differently by the matrix, the analyte/IS ratio may not be constant, leading to inaccurate results.[5]
Q3: How can I quantitatively assess the matrix effect on my this compound analysis?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a neat solution at the same concentration.[1][3] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement. According to EMA guidelines, the coefficient of variation (CV) of the internal standard-normalized MF from at least six different matrix lots should not be greater than 15%.[1]
Q4: What are the best sample preparation techniques to minimize matrix effects for this compound?
A4: The choice of sample preparation technique depends on the complexity of your matrix. Common and effective methods include:
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Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering substances like phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte and interferences between two immiscible liquids.[2]
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Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte from the matrix.[2] This is often the most effective method for reducing matrix effects.
Q5: Can the position of the deuterium label on this compound affect its performance as an internal standard?
A5: Yes, the stability of the deuterium label is crucial. Labels should be placed in positions where they are not susceptible to exchange with protons from the solvent or matrix.[11] For this compound, the deuterium is on the first carbon (C1), which is generally a stable position. However, it is important to be aware that under certain mass spectrometry or sample preparation conditions, back-exchange could theoretically occur, although it is less common for carbon-bound deuterons compared to those on heteroatoms.[11][12]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor
This protocol details the procedure for determining the matrix factor (MF) to quantify the extent of matrix effects.
Materials:
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Blank biological matrix from at least six different sources
-
This compound stock solution
-
Neat solvent (e.g., mobile phase)
-
LC-MS/MS system
Procedure:
-
Prepare Set A (Analyte in Neat Solution): Spike the neat solvent with this compound at a low and a high concentration relevant to the assay range.
-
Prepare Set B (Analyte in Post-Extraction Spiked Matrix): a. Process blank matrix samples from each of the six sources using your established extraction procedure. b. Spike the extracted blank matrix with this compound at the same low and high concentrations as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation:
-
Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Internal Standard-Normalized MF (if applicable): IS-Normalized MF = (MF of Analyte) / (MF of this compound)
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Coefficient of Variation (CV) of MF: Calculate the %CV for the MF values obtained from the six different matrix lots.
-
Acceptance Criteria (based on EMA guidelines):
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The CV of the IS-normalized MF should be ≤ 15%.[1]
Protocol 2: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This protocol is used to identify regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
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LC-MS/MS system with a T-connector
-
Syringe pump
-
This compound stock solution
-
Extracted blank matrix
Procedure:
-
Setup: a. Connect the LC column outlet to a T-connector. b. Connect a syringe pump delivering a constant flow of this compound solution to the second port of the T-connector. c. Connect the third port of the T-connector to the mass spectrometer's ion source.
-
Infusion: Begin infusing the this compound solution to obtain a stable baseline signal.
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Injection: Inject a sample of the extracted blank matrix onto the LC column.
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Analysis: Monitor the this compound signal throughout the chromatographic run. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
Visualizations
Caption: Workflow for troubleshooting matrix effects in this compound analysis.
Caption: Experimental workflow for calculating the Matrix Factor.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. longdom.org [longdom.org]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. elearning.unite.it [elearning.unite.it]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Purity Analysis of Synthesized D-Mannose-d-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of synthesized D-Mannose-d-1.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Column contamination or degradation. - Incorrect mobile phase pH or buffer concentration. - Interaction of the analyte with active sites on the column packing.[1] | - Flush the column with a strong solvent. - Use a guard column to protect the analytical column.[1] - Ensure the mobile phase pH is appropriate for the analyte and column chemistry (typically between pH 2 and 8 for silica-based columns).[2] - Use end-capped or base-deactivated columns for analyzing basic compounds.[2] |
| Fluctuating Retention Times | - Changes in mobile phase composition. - Inconsistent temperature. - Leaks in the system. - Pump cavitation. | - Prepare fresh mobile phase and ensure proper mixing.[2] - Use a column oven to maintain a constant temperature.[2] - Check for loose fittings and replace pump seals if necessary.[2] - Degas the mobile phase using sonication, vacuum, or helium sparging.[1] |
| Ghost Peaks | - Contaminated mobile phase or injection of a sample in a solvent stronger than the mobile phase. - Carryover from previous injections. | - Use high-purity solvents and reagents for the mobile phase. - Inject the sample dissolved in the mobile phase whenever possible. - Implement a robust needle wash protocol between injections. |
| Poor Resolution Between D-Mannose and Other Sugars (e.g., Glucose) | - Inappropriate column chemistry or mobile phase. - Suboptimal flow rate or temperature. | - Utilize a column specifically designed for carbohydrate analysis, such as an amino-propyl or an anion-exchange column.[3][4] - Optimize the mobile phase composition, for example, by adjusting the acetonitrile/water ratio.[5] - Adjust the flow rate and column temperature to improve separation.[5][6] |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Derivatization Efficiency | - Presence of moisture in the sample or reagents. - Incorrect reaction temperature or time. - Degradation of derivatizing agent. | - Ensure samples and reagents are anhydrous. - Optimize derivatization conditions (temperature and time) for this compound.[7] - Use fresh derivatizing agents. |
| Chromatographic H/D Isotope Effect (Slightly different retention times for deuterated and non-deuterated analogs) | - Inherent physicochemical differences between protiated and deuterated molecules affecting their interaction with the stationary phase.[8] | - This is an expected phenomenon and does not necessarily indicate a problem. Ensure that the integration parameters are set correctly to quantify both peaks if a non-deuterated standard is used. - The deuterated analog may elute slightly earlier or later than the non-deuterated compound.[9] |
| Interference from Co-eluting Impurities | - Incomplete separation of this compound from synthesis byproducts. | - Optimize the GC temperature program to improve separation.[10] - Select specific ions for quantification in Selected Ion Monitoring (SIM) mode to minimize interference. |
| Low Signal Intensity | - Inefficient ionization. - Sample degradation in the injector. - Adsorption of the analyte in the GC system. | - Optimize the ion source parameters. - Use a lower injector temperature if the compound is thermally labile. - Deactivate the GC inlet liner and use a deactivated column. |
NMR Spectroscopy Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Peaks | - Sample viscosity is too high. - Presence of paramagnetic impurities. - Poor shimming. | - Dilute the sample. - Treat the sample with a chelating agent if paramagnetic metals are suspected. - Re-shim the spectrometer. |
| Signal Overlap in the 1H Spectrum | - The chemical shifts of carbohydrate ring protons are often in a narrow range (3-6 ppm).[11][12] | - Use a higher field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.[11] - Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals.[13] - Varying the temperature can help to shift the residual water signal which can sometimes obscure anomeric proton signals.[14] |
| Difficulty in Quantifying Low-Level Impurities | - Low signal-to-noise ratio for impurity peaks. | - Increase the number of scans to improve the signal-to-noise ratio. - Use a cryoprobe for enhanced sensitivity. - Ensure the relaxation delay (d1) is sufficiently long for quantitative analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of synthesized this compound?
A1: The expected purity of synthesized this compound can vary depending on the synthesis and purification methods employed. Commercially available high-purity D-mannose is often specified at 99% or higher.[15] For research purposes, a purity of >98% is generally considered acceptable, but the required purity level should be dictated by the specific application.
Q2: What are the common impurities I should look for in synthesized this compound?
A2: Common impurities can include:
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Unlabeled D-Mannose: Incomplete deuteration during synthesis.
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Other monosaccharides: Such as D-glucose and D-fructose, which are common starting materials or byproducts in mannose synthesis.[5]
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Disaccharides: Such as 4-O-α-D-Mannopyranosyl-D-mannose, which can form during synthesis or storage.[16]
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Residual solvents: From the synthesis and purification process.
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Derivatives from protecting groups: If used during synthesis.
Q3: Which analytical technique is best for determining the isotopic purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable technique for determining isotopic purity. It allows for the separation of the deuterated compound from any unlabeled counterpart and provides mass-to-charge ratio information to confirm the presence and extent of deuterium incorporation.[7]
Q4: Can I use HPLC to determine the purity of this compound?
A4: Yes, HPLC is an excellent technique for determining the chemical purity of this compound.[3][4] It can effectively separate this compound from other sugar impurities and degradation products. However, standard HPLC with UV or RI detection cannot distinguish between deuterated and non-deuterated mannose. For isotopic analysis, HPLC would need to be coupled with a mass spectrometer (LC-MS).
Q5: How can NMR spectroscopy be used in the purity analysis of this compound?
A5: NMR spectroscopy is a powerful tool for structural confirmation and can be used to assess purity.[11]
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1H NMR can be used to identify the characteristic signals of D-mannose and to detect and quantify proton-containing impurities. The absence of a signal at the C1 position would confirm the d-1 deuteration.
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13C NMR provides information on the carbon skeleton and can help identify and quantify carbon-containing impurities.
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2H NMR can be used to directly observe the deuterium signal and confirm its position.
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.
-
Sample Preparation:
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Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
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Column: A column suitable for carbohydrate analysis, such as a SeQuant® ZIC®-cHILIC column (150 x 4.6 mm, 3 µm).[17]
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Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 80:20 v/v).[17]
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Flow Rate: 0.5 mL/min.[17]
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Column Temperature: 40 °C.[17]
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Injection Volume: 10 µL.[17]
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Detector: Refractive Index (RI) detector.[17]
-
-
Data Analysis:
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Identify the this compound peak based on its retention time compared to a standard.
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Calculate the purity by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
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Protocol 2: GC-MS Isotopic and Chemical Purity Analysis of this compound
This protocol involves a derivatization step to make the sugar volatile for GC analysis.
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Derivatization:
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Evaporate an aqueous solution of the this compound sample to dryness.
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Add 50 µL of hydroxylamine hydrochloride solution (20 mg/mL in pyridine) and heat at 90°C for 60 minutes.[7]
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Add 100 µL of acetic anhydride and incubate at 60°C for 30 minutes to form the aldonitrile pentaacetate derivative.[7]
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Evaporate the sample to dryness and dissolve the residue in 100 µL of ethyl acetate.[7]
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-
GC-MS Conditions:
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GC Column: A capillary column such as a DB-XLB (30 m × 0.25 mm i.d. × 0.25 µm).[7]
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Carrier Gas: Helium at a constant flow of approximately 1 mL/min.[18]
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Injector Temperature: 250°C.[7]
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Oven Temperature Program: Start at 80°C for 1 min, then ramp to 280°C at 20°C/min, and hold for 4 min.[7]
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MS Ionization: Electron Impact (EI) at 70 eV.[7]
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Scan Range: m/z 50-500.
-
-
Data Analysis:
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Analyze the mass spectrum of the this compound derivative to confirm the incorporation of deuterium.
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Determine the chemical purity by calculating the peak area percentage of the this compound derivative relative to all other peaks.
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Determine the isotopic purity by comparing the abundance of the molecular ion of the deuterated compound to that of the unlabeled compound.
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Visualizations
Experimental Workflow for this compound Purity Analysis
Caption: Workflow for the purity analysis of synthesized this compound.
D-Mannose Metabolic Pathway
Caption: Simplified metabolic pathway of D-Mannose.[19][20]
D-Mannose Signaling in T-cell Regulation
Caption: D-Mannose signaling pathway in promoting regulatory T-cell differentiation.[21][22]
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 10. mdpi.com [mdpi.com]
- 11. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cigs.unimo.it [cigs.unimo.it]
- 14. iris.unina.it [iris.unina.it]
- 15. D-Mannose, 99%+ (3458-28-4) - D-Mannose, 99%+ Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Human Metabolome Database: Showing metabocard for D-Mannose (HMDB0000169) [hmdb.ca]
- 21. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Preventing degradation of D-Mannose-d-1 during sample processing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of D-Mannose-d-1 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during sample processing?
A1: this compound, a monosaccharide, is susceptible to degradation under certain conditions. The primary factors to consider are:
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pH: Both strongly acidic and alkaline conditions can lead to degradation. In alkaline solutions, D-mannose can undergo isomerization to D-glucose and D-fructose, as well as degradation to various acidic products. Strong acids, especially at elevated temperatures, can also cause degradation, potentially forming furfurals.
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Temperature: High temperatures accelerate the rate of chemical degradation under both acidic and alkaline conditions. Therefore, it is crucial to keep samples cool whenever possible.
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Enzymatic Activity: In biological samples, enzymes involved in glycolysis can metabolize D-mannose, leading to inaccurate quantification.
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Oxidizing Agents: Strong oxidizing agents can lead to the oxidation of D-mannose.
Q2: What are the recommended storage conditions for this compound standards and samples?
A2: Proper storage is critical to maintain the integrity of your this compound standards and samples.
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Solid this compound: Should be stored in a cool, dry place, protected from light. Manufacturer recommendations often suggest storage at -20°C for long-term stability (≥4 years).
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Stock Solutions: Stock solutions of D-mannose in water can be stored at 4°C for monthly use. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize freeze-thaw cycles.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.
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Processed Samples (e.g., plasma, urine): After initial processing (e.g., protein precipitation), it is best to analyze the samples immediately. If storage is necessary, it should be at -80°C. Studies have shown that D-mannose in human serum is stable for at least 14 days at -80°C.[1]
Troubleshooting Guide
Problem: I am observing lower than expected concentrations of this compound in my samples.
| Potential Cause | Recommended Action |
| Degradation due to high pH | Ensure all solutions used during sample preparation have a neutral or slightly acidic pH. Avoid using strong bases. If alkaline conditions are necessary for a specific step, keep the exposure time and temperature to a minimum. |
| Degradation due to low pH and high temperature | If acid precipitation or hydrolysis is part of your protocol, perform these steps at low temperatures (e.g., on ice) and for the shortest possible duration. Consider alternative, milder methods for sample clean-up if possible. |
| Enzymatic degradation in biological samples | For blood samples, collect them in tubes containing a glycolysis inhibitor such as sodium fluoride (NaF).[2] Process samples promptly after collection. For tissue samples, flash-freeze them immediately after collection and keep them frozen until homogenization in a buffer that inhibits enzymatic activity. |
| Sample storage issues | Review your storage conditions. Ensure samples are stored at the correct temperature and protected from light. Minimize freeze-thaw cycles by aliquoting samples before freezing. |
| Incomplete extraction | Optimize your extraction procedure to ensure complete recovery of this compound from the sample matrix. This may involve adjusting the solvent system or the number of extraction steps. |
Problem: I am seeing unexpected peaks in my chromatogram.
| Potential Cause | Recommended Action |
| Isomerization of this compound | Under alkaline conditions, this compound can isomerize to D-Glucose-d-1 and D-Fructose-d-1. If your chromatography system separates these isomers, you may see additional peaks. To confirm, run standards of D-Glucose-d-1 and D-Fructose-d-1. To prevent this, maintain a neutral to slightly acidic pH during sample processing. |
| Formation of degradation products | Under harsh acidic or alkaline conditions, or with excessive heat, D-mannose can degrade into various smaller molecules, including organic acids and furfurals. Review your sample processing conditions and try to use milder alternatives. |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank sample (matrix without the analyte) to check for background contamination. |
Data Presentation
Table 1: Stability of D-Mannose in Human Serum Under Various Storage Conditions
| Storage Condition | Duration | Mean % Remaining (± SD) |
| Room Temperature | 24 hours | 98.2 ± 2.1 |
| Three Freeze-Thaw Cycles | N/A | 97.5 ± 3.5 |
| Autosampler at 15°C | 24 hours | 99.1 ± 1.8 |
| -80°C | 14 days | 101.3 ± 4.2 |
Data summarized from a study on the LC-MS/MS determination of D-mannose in human serum.[1]
Table 2: Second-Order Reaction Rate Constants for D-Mannose Degradation in Different Acids
| Acid | Temperature (°C) | Rate Constant (L/mol·s) |
| Hydrochloric Acid (HCl) | 120 | 1.45 x 10⁻⁵ |
| Sulfuric Acid (H₂SO₄) | 120 | 1.12 x 10⁻⁵ |
| Sulfurous Acid (H₂SO₃) | 120 | 0.18 x 10⁻⁵ |
This data illustrates that D-mannose degradation is slower in weaker acids like sulfurous acid compared to strong acids like HCl and H₂SO₄ at the same temperature.
Experimental Protocols
Protocol 1: Preparation of Human Plasma or Serum Samples for this compound Analysis by LC-MS/MS
This protocol is designed to minimize the degradation of this compound by inhibiting enzymatic activity and removing proteins that can interfere with analysis.
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Blood Collection: Collect whole blood in tubes containing sodium fluoride (NaF) as a glycolysis inhibitor and an anticoagulant (e.g., EDTA or heparin).
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Plasma/Serum Separation: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C to separate the plasma or serum.
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Protein Precipitation:
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To a 100 µL aliquot of plasma or serum, add 400 µL of ice-cold acetonitrile.
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Alternatively, add an equal volume of 0.6 mol/L perchloric acid to the plasma/serum sample.[2]
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Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Supernatant Collection: Carefully collect the supernatant, which contains the this compound, without disturbing the protein pellet.
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Drying (Optional): The supernatant can be dried under a stream of nitrogen and reconstituted in the mobile phase for analysis.
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Analysis: Analyze the sample immediately using a validated analytical method (e.g., HPLC or LC-MS/MS). If immediate analysis is not possible, store the supernatant at -80°C.
Protocol 2: General Recommendations for Sample Preparation of Pharmaceutical Formulations
The specific protocol will depend on the formulation (e.g., tablet, capsule, liquid). The key is to dissolve the formulation in a solvent that ensures the stability of this compound.
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Dissolution: Dissolve the pharmaceutical product in a neutral or slightly acidic aqueous buffer (e.g., phosphate-buffered saline, pH 7.2) or a suitable organic solvent like methanol.[3] Use sonication if necessary to aid dissolution.
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Filtration: Filter the solution through a 0.22 µm filter to remove any excipients or insoluble materials.
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Dilution: Dilute the filtered solution as needed with the mobile phase to bring the concentration of this compound within the calibration range of the analytical method.
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Analysis: Analyze the prepared sample promptly.
Mandatory Visualization
Caption: Workflow for Plasma/Serum Sample Preparation.
Caption: Factors Leading to this compound Degradation.
References
Calibration curve optimization for D-Mannose-d-1 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of D-Mannose using isotopically labeled internal standards such as D-Mannose-d-1. Our aim is to assist researchers, scientists, and drug development professionals in optimizing their calibration curves and ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in D-Mannose quantification?
A1: this compound is a stable isotope-labeled form of D-Mannose. In quantitative mass spectrometry-based assays, it serves as an ideal internal standard (IS). Because it has nearly identical chemical and physical properties to the unlabeled D-Mannose (the analyte), it can compensate for variability during sample preparation, chromatography, and ionization in the mass spectrometer.[1] A known amount of this compound is added to all samples, calibrators, and quality controls. The quantification of D-Mannose is then based on the ratio of the analyte's signal to the internal standard's signal.
Q2: What is a typical calibration curve range for D-Mannose in biological samples?
A2: The calibration curve range for D-Mannose can vary depending on the biological matrix and the expected endogenous concentrations. For human plasma or serum, typical ranges are often between 0.31 µg/mL and 50 µg/mL.[1][2][3] It is crucial to establish a range that covers the expected concentrations in your study samples.
Q3: How do I choose the right weighting for my calibration curve?
A3: For bioanalytical methods, it is common to use a weighted linear regression to ensure accuracy across the entire calibration range, especially at the lower concentrations. A weighting factor of 1/x or 1/x² is often applied, where 'x' is the concentration of the analyte.[1][3] The most appropriate weighting should be determined during method development by evaluating the percentage relative error (%RE) at each calibration level.
Q4: What are the acceptance criteria for a calibration curve?
A4: According to regulatory guidelines for bioanalytical method validation, a calibration curve should have a correlation coefficient (r²) of 0.99 or greater. For each calibration standard, the back-calculated concentration should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. At least 75% of the calibration standards must meet these criteria.
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99)
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | Prepare fresh stock solutions and calibration standards. Use calibrated pipettes and ensure complete dissolution of the standards. |
| Inappropriate Calibration Range | The selected range may be too wide for the detector's linear response. Narrow the calibration range or use a quadratic fit if scientifically justified. |
| Detector Saturation | The highest concentration standards may be saturating the mass spectrometer's detector. Dilute the upper-level standards and re-inject. |
| Suboptimal Integration | Manually review the peak integration for all calibration standards to ensure consistency and accuracy. Adjust integration parameters if necessary. |
Issue 2: High Variability in Response
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure a standardized and reproducible sample preparation workflow. Use an automated liquid handler if available. The use of a stable isotope-labeled internal standard like this compound should help mitigate this.[1][3] |
| LC System Issues | Check for leaks, pressure fluctuations, or issues with the autosampler. Perform a system suitability test before running the analytical batch. |
| MS Source Instability | Clean the mass spectrometer's ion source. Ensure stable spray and consistent ionization. |
| Internal Standard Variability | Verify the concentration and purity of the this compound internal standard solution. Ensure it is added consistently to all samples. |
Issue 3: Poor Peak Shape and Resolution
| Potential Cause | Troubleshooting Steps |
| Chromatographic Co-elution | D-Mannose can co-elute with its epimers like D-Glucose and D-Galactose, which are often present at much higher concentrations in biological samples.[1][4] Optimize the chromatographic method (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation. HILIC chromatography is well-suited for separating these hydrophilic sugars.[5] |
| Column Degradation | The analytical column may be degraded. Replace the column with a new one of the same type. Use a guard column to extend the life of the analytical column. |
| Inappropriate Injection Solvent | The sample diluent may be too strong, causing peak distortion. Ensure the injection solvent is compatible with the initial mobile phase conditions. |
Quantitative Data Summary
The following table summarizes typical parameters for D-Mannose quantification using LC-MS/MS with a stable isotope-labeled internal standard.
| Parameter | Typical Value/Range | Reference |
| Calibration Curve Range | 0.31 - 50 µg/mL | [1][2][3] |
| Linearity (r²) | > 0.99 | [1][3] |
| Lower Limit of Quantification (LLOQ) | 0.31 - 1.25 µg/mL | [1][4] |
| Inter- and Intra-day Precision (%CV) | < 15% | [2][3] |
| Inter- and Intra-day Accuracy (%RE) | ± 15% | [2][3] |
| Extraction Recovery | 97.0% - 105.5% | [2][3] |
| Matrix Effect | 96.85% - 100.04% | [3] |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
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Prepare Stock Solutions:
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Prepare Working Solutions:
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Create a series of D-Mannose working solutions by serially diluting the stock solution with the appropriate solvent.[1]
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Prepare a single this compound internal standard working solution at a fixed concentration.
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Prepare Calibration Standards:
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In a clean tube, add a fixed volume of the internal standard working solution.
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Add a specific volume of a D-Mannose working solution.
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Add the appropriate volume of the matrix (e.g., surrogate blank serum) to achieve the final desired concentration.[2][3]
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Vortex to mix thoroughly.
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Repeat for each concentration level to create a full calibration curve.
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Visualizations
Caption: Experimental workflow for D-Mannose quantification.
Caption: Troubleshooting decision tree for calibration issues.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantitation of Mannose, Glucose, Fructose, and Galactose by LC-MS/MS - Alturas Analytics, Inc. [alturasanalytics.com]
Isotope Effect Considerations in D-Mannose-d-1 Tracer Studies: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Mannose-d-1 in tracer studies. The following information addresses common issues related to the kinetic isotope effect and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the kinetic isotope effect (KIE) and why is it important in this compound tracer studies?
The kinetic isotope effect is a change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes.[1] In the case of this compound, a deuterium (²H) atom replaces a protium (¹H) atom. Due to the greater mass of deuterium, the carbon-deuterium (C-D) bond has a lower vibrational frequency than a carbon-hydrogen (C-H) bond.[1] This difference can lead to a slower reaction rate for the deuterated molecule, as more energy is required to break the C-D bond. This is particularly relevant for enzyme-catalyzed reactions where the C-H bond at the labeled position is cleaved in the rate-determining step. Understanding the KIE is crucial for accurately interpreting data from metabolic flux analysis, as it can influence the apparent rate of mannose metabolism.
Q2: Where in the metabolic pathway of D-mannose are isotope effects from this compound most likely to occur?
D-mannose is an epimer of glucose at the C-2 position.[2][3] It enters the glycolysis pathway after being phosphorylated to mannose-6-phosphate and then isomerized to fructose-6-phosphate.[3] A primary kinetic isotope effect is most likely to be observed in reactions where the C-1-H bond is directly involved in the rate-limiting step of an enzymatic reaction. While the primary metabolic steps for mannose do not typically involve the breaking of the C-1-H bond, downstream reactions or alternative pathways could be affected. Additionally, secondary isotope effects, which are generally smaller, can occur even if the C-D bond is not broken.
Q3: Can the position of the deuterium label on the mannose molecule influence the observed kinetic isotope effect?
Yes, the position of the deuterium label is critical. A primary kinetic isotope effect is expected when the C-H bond at the labeled position is broken during the rate-determining step of a reaction. If the deuterium is at a position not directly involved in the reaction, the observed isotope effect will likely be a smaller, secondary effect. Therefore, the specific scientific question being addressed should guide the choice of the isotopically labeled position.
Q4: How can I quantify the kinetic isotope effect in my this compound tracer experiment?
Quantifying the KIE typically involves parallel experiments using both the deuterated tracer (this compound) and the unlabeled compound (D-Mannose). By comparing the rate of product formation or substrate consumption under identical conditions, the KIE can be calculated as the ratio of the rate constant for the light isotopologue to the rate constant for the heavy isotopologue (KIE = k_light / k_heavy).[1] This can be measured through various analytical techniques, such as mass spectrometry or NMR, by tracking the appearance of labeled and unlabeled metabolites over time.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Lower than expected incorporation of this compound into downstream metabolites compared to literature values for D-Mannose. | Kinetic Isotope Effect: The C-D bond at the d-1 position may be slowing down an enzymatic reaction. | - Conduct a parallel experiment with unlabeled D-Mannose to quantify the KIE in your system.- Adjust metabolic flux models to account for the measured KIE.- Consider if a different labeling position on the mannose molecule would be less susceptible to a primary KIE for your pathway of interest. |
| Inconsistent or variable labeling patterns between replicate experiments. | Incomplete Cell Lysis or Metabolite Extraction: Inefficient extraction can lead to biased recovery of metabolites. | - Optimize your cell lysis and metabolite extraction protocol. Ensure complete quenching of metabolism.- Use a consistent and validated protocol for all samples. |
| High background noise or interfering peaks in LC-MS/MS analysis. | Matrix Effects or Contamination: Components of the biological matrix can suppress or enhance the ionization of the target analyte. Contamination can come from various sources including solvents and labware.[4] | - Perform a matrix effect study by spiking known concentrations of this compound into your sample matrix.- Optimize sample preparation to remove interfering substances (e.g., solid-phase extraction).- Use high-purity solvents and thoroughly clean all glassware and equipment.[4] |
| Difficulty in separating D-Mannose from other hexoses (e.g., glucose) chromatographically. | Co-elution of Isomers: Monosaccharides are structurally similar and can be challenging to separate. | - Optimize the HPLC/UPLC method, including the column, mobile phase composition, and gradient.- Consider derivatization of the sugars to improve chromatographic separation. |
| Low signal intensity for this compound and its metabolites. | Poor Ionization Efficiency or Suboptimal MS Parameters: The settings of the mass spectrometer greatly influence signal intensity. | - Optimize the ion source parameters (e.g., gas flows, temperatures) for this compound.- Ensure the mass spectrometer is properly calibrated.[4] |
Quantitative Data Summary
Direct quantitative data on the kinetic isotope effect of this compound in specific enzymatic reactions of its metabolic pathway is limited in publicly available literature. However, studies on related deuterated sugars provide valuable insights. For instance, a study on the mutarotation of fully deuterated D-mannose and D-glucose observed a significant secondary isotope effect.
| Compound | Isotopic Substitution | Process | Observed Effect | Reference |
| D-Glucose | Fully Deuterated | Mutarotation in water | ~17% decrease in rate | [5] |
| D-Glucose | Fully Deuterated | Mutarotation in D₂O | ~16% decrease in rate | [5] |
Note: Mutarotation is a chemical process, not an enzymatic reaction, but it demonstrates a measurable kinetic isotope effect due to deuterium substitution.
Experimental Protocols
Metabolic Labeling with this compound and Sample Preparation for LC-MS/MS Analysis
This protocol provides a general framework. Specific parameters such as cell density, incubation time, and tracer concentration should be optimized for the specific cell line and experimental goals.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
To initiate labeling, replace the standard medium with a medium containing a known concentration of this compound. A parallel culture with unlabeled D-Mannose should be run as a control.
-
Incubate the cells for a predetermined time course.
-
-
Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on dry ice or at -80°C for at least 15 minutes.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).
-
Filter the reconstituted sample to remove any remaining particulates.
-
Transfer the sample to an autosampler vial for analysis.
-
LC-MS/MS Analysis of this compound and its Metabolites
-
Chromatography: Use a column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A typical mobile phase for HILIC is a gradient of acetonitrile and water with a small amount of an additive like ammonium acetate or formic acid to improve peak shape and ionization.
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of this compound and its expected downstream metabolites (e.g., mannose-6-phosphate-d-1). This is often done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for this compound tracer studies.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Recent studies on the biological production of D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannose - Wikipedia [en.wikipedia.org]
- 4. zefsci.com [zefsci.com]
- 5. PRIMARY AND SECONDARY DEUTERIUM ISOTOPE EFFECTS ON RATE OF MUTAROTATION OF FULLY DEUTERIATED GLUCOSE AND MANNOSE (Journal Article) | OSTI.GOV [osti.gov]
Validation & Comparative
D-Mannose-d-1 Tracing: A Comparative Guide to Metabolic Pathway Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Mannose-d-1 as a metabolic tracer against other common alternatives, supported by experimental data and detailed protocols. The focus is on the validation of this compound for tracing known metabolic pathways, particularly glycolysis and the pentose phosphate pathway (PPP).
Quantitative Data Summary
Stable isotope tracing is a powerful technique to elucidate the contribution of specific nutrients to various metabolic pathways. While direct comparative studies for this compound are emerging, data from studies using other isotopically labeled forms of mannose, such as 13C-labeled mannose, provide valuable insights into its metabolic fate. The following table summarizes quantitative data from a study utilizing [1,2-¹³C]glucose and [4-¹³C]mannose to trace their respective contributions to N-glycan synthesis in human fibroblasts. This data serves as a proxy to understand the potential quantitative outcomes of a this compound tracing experiment.
| Cell Line | Tracer | Contribution to N-glycan Mannose (%) | Reference |
| Normal Human Fibroblasts | [1,2-¹³C]glucose | 70-75% | [1] |
| Normal Human Fibroblasts | [4-¹³C]mannose | 25-30% | [1] |
| MPI-CDG Fibroblasts | [1,2-¹³C]glucose | ~20% | [1] |
| MPI-CDG Fibroblasts | [4-¹³C]mannose | ~80% | [1] |
Table 1: Relative Contribution of Glucose and Mannose to N-Glycan Mannose. MPI-CDG (Mannose Phosphate Isomerase-Congenital Disorder of Glycosylation) cells have a reduced ability to convert glucose to mannose, highlighting the increased reliance on exogenous mannose for glycosylation.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and replication of metabolic tracing studies. Below are generalized protocols for this compound tracing in mammalian cells, adapted from established methods for stable isotope tracing.
Protocol 1: this compound Tracing in Mammalian Cells
Objective: To determine the incorporation of deuterium from this compound into downstream metabolites of glycolysis and the pentose phosphate pathway.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium (e.g., DMEM) with and without glucose and mannose
-
This compound (or other deuterated mannose)
-
Fetal Bovine Serum (dialyzed)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency in standard culture medium.
-
Isotope Labeling:
-
For steady-state analysis, switch the cells to a medium containing this compound at a physiological concentration for a period sufficient to achieve isotopic equilibrium (e.g., 24 hours).
-
For kinetic flux analysis, replace the standard medium with the this compound containing medium and collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water mixture) to separate polar metabolites from lipids and proteins.
-
-
Sample Analysis by LC-MS:
-
Analyze the polar metabolite extracts using an LC-MS system.
-
Use a suitable chromatography method (e.g., HILIC) to separate the metabolites.
-
Operate the mass spectrometer in a high-resolution mode to accurately measure the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.
-
-
Data Analysis:
-
Identify and quantify the metabolites based on their retention time and m/z.
-
Determine the mass isotopologue distribution (MID) for each metabolite of interest (e.g., lactate, ribose-5-phosphate).
-
Calculate the fractional enrichment of the deuterium label in each metabolite to determine the contribution of this compound to that metabolite pool.
-
Protocol 2: Comparison with ¹³C-Glucose Tracing
Objective: To compare the metabolic fate of this compound with that of a well-established tracer, ¹³C-glucose.
Procedure:
-
Perform parallel experiments as described in Protocol 1, using ¹³C-glucose (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose) as the tracer in one set of experiments and this compound in the other.
-
Ensure that the concentration of the unlabeled glucose and mannose in the respective media are consistent across experiments to allow for a fair comparison.
-
Analyze the samples by LC-MS and determine the MID for key metabolites in both sets of experiments.
-
Compare the fractional enrichment of the respective labels (¹³C vs. D) in downstream metabolites to assess the relative contribution of glucose and mannose to these pathways.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involved in D-mannose metabolism and the experimental workflow for a tracing study.
References
Cross-Validation of D-Mannose-d-1 Data: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of D-Mannose-d-1 is critical for ensuring data integrity and advancing research. This guide provides a comprehensive cross-validation of this compound data using various analytical techniques, offering a side-by-side comparison of their performance based on experimental data. Detailed methodologies for key experiments are provided to facilitate replication and validation.
The quantification of D-Mannose, a C-2 epimer of glucose, presents analytical challenges, primarily due to potential interference from other structurally similar monosaccharides.[1][2] Therefore, robust and validated analytical methods are paramount. This guide explores and compares four principal techniques for this compound analysis: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Enzymatic Assays.
Comparative Analysis of Analytical Techniques
The performance of each analytical technique is summarized below, with quantitative data presented for easy comparison.
| Parameter | HPLC-MS/MS | Quantitative NMR (qNMR) | Enzymatic Assay |
| Linearity Range | 0.31–500 µg/mL[3][4] | Analyte-dependent, requires validation[5] | 0-200 µmol/L[6] |
| Accuracy (%) | 96 - 104%[4][7] | High, with uncertainty < 2% with proper validation[8][9] | 94% ± 4.4% recovery[6] |
| Precision (RSD/CV%) | <10%[4][7] | Typically within 5% with rigorous control[10] | Intra-assay CV: 4.4-6.7%, Inter-assay CV: 9.8-12.2%[6] |
| Specificity | High, separates epimers like glucose[4][7] | High, structural elucidation aids specificity[11] | Can be high with specific enzymes, but potential for cross-reactivity[6] |
| Sensitivity (LOD/LLOQ) | LLOQ as low as 0.31 µg/mL[4][7] | Generally lower than MS, dependent on field strength and probe[8] | Dependent on enzyme kinetics and detection method |
| Sample Throughput | High | Moderate to Low | High (adaptable to high-throughput) |
| Key Advantages | High sensitivity and specificity, well-established for complex matrices.[1] | Non-destructive, provides structural information, primary ratio method.[5][8] | Cost-effective, rapid, and suitable for high-throughput screening.[6] |
| Key Disadvantages | Requires derivatization in some cases, expensive instrumentation.[3][7] | Lower sensitivity, requires careful experimental setup for quantification.[12] | Susceptible to interference from other sugars and matrix effects.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and specificity for the quantification of D-Mannose in complex biological matrices.[1]
Sample Preparation:
-
Plasma or serum samples are deproteinized, often using perchloric acid or acetonitrile.[2]
-
An internal standard, such as a stable isotope-labeled D-Mannose (e.g., D-Mannose-¹³C₆), is added for accurate quantification.[1]
Chromatographic Separation:
-
An anion-exchange or a specialized column capable of separating sugar epimers is used.[2][7]
-
The mobile phase is typically a gradient of aqueous and organic solvents.[13]
Mass Spectrometric Detection:
-
Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity.[4]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide accurate quantification without the need for a specific reference standard of the analyte.[5]
Sample Preparation:
-
The sample is dissolved in a deuterated solvent (e.g., D₂O).
-
An internal standard with a known concentration and a simple spectrum (e.g., maleic acid) is added.[12]
NMR Data Acquisition:
-
A high-resolution NMR spectrometer is used.
-
Key parameters like pulse angle and relaxation delay must be carefully optimized to ensure full signal relaxation for accurate integration.[12]
Data Processing and Quantification:
-
The signals of this compound and the internal standard are integrated.
-
The concentration of this compound is calculated based on the integral ratio, the number of protons, and the known concentration of the internal standard.[5]
Enzymatic Assay
Enzymatic assays offer a cost-effective and high-throughput method for D-Mannose quantification.[6]
Principle:
-
A series of coupled enzymatic reactions are used to convert D-Mannose into a product that can be measured spectrophotometrically (e.g., NADPH).[6]
-
The assay can be designed to be specific for D-Mannose by using specific enzymes.
Protocol:
-
Samples are incubated with a reaction mixture containing the necessary enzymes and substrates.
-
The change in absorbance at a specific wavelength is measured over time.
-
The concentration of D-Mannose is determined by comparing the reaction rate to a standard curve.[6]
Cross-Validation and Method Selection
The choice of analytical technique for this compound quantification depends on the specific requirements of the study.
-
For high sensitivity and specificity in complex biological matrices , HPLC-MS/MS is the method of choice.[1]
-
For absolute quantification and structural confirmation without a specific reference material , qNMR is a powerful tool.[5]
-
For high-throughput screening and routine analysis where cost and speed are critical , enzymatic assays are highly suitable.[6]
Cross-validation of data obtained from different techniques is crucial for ensuring the accuracy and reliability of the results. For instance, a subset of samples can be analyzed by both HPLC-MS/MS and qNMR to confirm the quantification and identify any potential matrix effects that may influence one technique more than the other. This integrated approach provides a higher level of confidence in the analytical data, which is essential for regulatory submissions and critical research findings.
References
- 1. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. researchgate.net [researchgate.net]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannose-d-1 Uptake: A Comparative Analysis Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
D-Mannose, a C-2 epimer of glucose, has garnered significant interest in various research fields for its potential therapeutic applications, including in cancer therapy and immunology. Understanding the dynamics of D-mannose uptake by different cell types is crucial for elucidating its mechanisms of action and for the development of targeted therapies. This guide provides a comparative analysis of D-Mannose-d-1 uptake in various cell lines, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound Uptake
| Cell Line/Transporter | Km / Kuptake (mM) | Vmax / Transport Rate | Key Findings & Notes |
| Various Mammalian Cell Lines | 0.03 - 0.07 | Not specified | Uptake involves a specific transporter and is largely insensitive to glucose competition. |
| Human Erythrocytes | 6 | Not specified | Mannose transport is mediated by GLUT transporters and is competitively inhibited by glucose. |
| HL-60 (Human leukemia) | 6 | Not specified | Similar to erythrocytes, uptake is mediated by GLUTs[1]. |
| Various Cell Lines | Not specified | 6.5 – 23.0 nmol/hr/mg protein | Indicates a variable rate of mannose transport across different cell types[2]. |
| GLUT2 (expressed in yeast) | ~125 | Not specified | Demonstrates very low affinity for D-mannose[3]. |
| GLUT3 (expressed in yeast) | High affinity (Km not specified for mannose) | Not specified | Known to transport mannose with higher affinity than GLUT2[3][4]. |
Note: The term Kuptake is used when the specific transporter has not been fully characterized, but the overall uptake kinetics have been measured. The significant variation in reported Km values (from µM to mM ranges) highlights the context-dependent nature of D-mannose transport, likely influenced by the specific GLUT isoforms expressed in each cell line and the experimental conditions.
Experimental Protocols
A detailed understanding of the methodologies used to assess this compound uptake is essential for interpreting the data and designing future experiments.
Radiolabeled D-Mannose Uptake Assay
This is a common method to quantify the uptake of D-mannose into cultured cells.
Materials:
-
Cultured cells (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
[3H]-D-Mannose or [14C]-D-Mannose
-
Unlabeled D-Mannose
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1% SDS, 0.1 N NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in 24-well or 96-well plates and grow to 80-90% confluency.
-
Starvation: Prior to the assay, wash the cells with warm PBS and incubate in glucose-free medium for 1-2 hours to upregulate glucose transporters.
-
Uptake Initiation: Add the uptake solution containing radiolabeled this compound at various concentrations to the cells. For competition assays, include a high concentration of unlabeled D-mannose or glucose.
-
Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 5-30 minutes). The optimal time should be determined empirically to be within the linear range of uptake.
-
Uptake Termination: To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS. The cold temperature and removal of the substrate effectively halt the transport process.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30-60 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of this compound taken up by the cells and normalize to the protein concentration of each sample. Kinetic parameters (Km and Vmax) can be calculated by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Signaling Pathways and Transport Mechanisms
The uptake of D-mannose is intricately linked to glucose transport pathways. The primary mediators of D-mannose transport into mammalian cells are the facilitative glucose transporters (GLUTs), a family of membrane proteins.
-
GLUT Transporters: Several GLUT isoforms, including GLUT1, GLUT2, and GLUT3, have been shown to transport D-mannose, albeit with different affinities. The expression levels of these transporters on the cell surface are a key determinant of D-mannose uptake capacity. For instance, many cancer cell lines overexpress GLUT1 and GLUT3 to meet their high energy demands, which may also lead to increased D-mannose uptake.
-
Competition with Glucose: While some studies suggest a degree of insensitivity to glucose, it is generally accepted that high concentrations of glucose can competitively inhibit D-mannose uptake through GLUT transporters.
-
Downstream Signaling: Once inside the cell, D-mannose is phosphorylated by hexokinase to D-mannose-6-phosphate. This intermediate can then enter glycolysis or be converted to GDP-mannose for use in glycosylation pathways. The accumulation of D-mannose-6-phosphate can interfere with glucose metabolism and impact various signaling pathways, including those involved in cell growth, proliferation, and immune responses. For example, in some cancer cells, D-mannose treatment has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy[5]. In T cells, D-mannose can modulate signaling pathways that lead to the generation of regulatory T cells.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-mannose promotes the degradation of IDH2 through upregulation of RNF185 and suppresses breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the metabolic effects of D-Mannose-d-1 and non-deuterated D-Mannose
A review of current literature reveals a notable absence of direct comparative studies on the metabolic effects of D-Mannose-d-1 versus its non-deuterated counterpart. The existing research primarily utilizes deuterium-labeled mannose, such as this compound, as a metabolic probe to trace the fate of mannose in various biochemical pathways, rather than to compare its intrinsic metabolic effects against the unlabeled form.
While quantitative data directly comparing the two is unavailable, this guide will synthesize the established metabolic pathways of D-Mannose and elucidate the principles behind the use of its deuterated analogue in metabolic research.
Overview of D-Mannose Metabolism
D-Mannose, a C-2 epimer of glucose, is a monosaccharide that plays a crucial role in protein glycosylation and other metabolic processes.[1][2] In humans, plasma concentrations of mannose are around 50 μM, primarily derived from the processing of N-glycans.[1] When ingested, D-mannose is absorbed in the upper intestine and then enters the bloodstream.[2][3][4][5]
Once inside the cells, D-mannose is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (M-6-P).[6] This is a key entry point into cellular metabolism. From here, M-6-P can follow several routes:
-
Glycosylation: M-6-P is converted to mannose-1-phosphate (M-1-P) by phosphomannomutase 2 (PMM2). M-1-P is then converted to GDP-mannose, the activated form of mannose used in the synthesis of glycoproteins and other glycoconjugates.[6]
-
Glycolysis: M-6-P can be isomerized by mannose phosphate isomerase (MPI) to fructose-6-phosphate, which then enters the glycolytic pathway to be used for energy production.[1][6]
Studies have shown that a significant portion of mannose that enters a cell is catabolized for energy, while a smaller fraction is utilized for glycosylation.[1]
The Role of Deuterated D-Mannose in Metabolic Research
Deuterium-labeled monosaccharides, including various deuterated forms of D-mannose, are synthesized and employed as molecular probes to investigate carbohydrate metabolism.[7][8][9] The primary advantage of using a deuterated sugar like this compound is that the deuterium atom acts as a stable isotopic label. This label allows researchers to track the movement and transformation of the mannose molecule through different metabolic pathways using techniques like mass spectrometry.
For instance, by introducing this compound to cells or organisms, scientists can trace the incorporation of the deuterium label into downstream metabolites such as mannose-6-phosphate, mannose-1-phosphate, GDP-mannose, and ultimately into glycoproteins. This provides valuable insights into the flux and regulation of mannose metabolism under various physiological and pathological conditions.
The synthesis of specifically deuterated D-mannose has been described in the literature, highlighting its importance as a tool for detailed metabolic studies.[7][8][9]
Metabolic Pathways and Experimental Workflow
The following diagrams illustrate the general metabolic pathway of D-Mannose and a conceptual workflow for a tracer experiment using deuterated mannose.
Conclusion
At present, the scientific literature does not provide data to support a direct comparison of the metabolic effects of this compound and non-deuterated D-Mannose. The primary role of deuterated mannose in research is as a tracer to elucidate metabolic pathways. It is generally assumed that the isotopic labeling at a non-labile position does not significantly alter the metabolic processing of the molecule, an assumption that underlies its use as a reliable probe. However, without direct comparative studies, this remains an inference. Future research directly comparing the metabolic fates and potential physiological effects of deuterated versus non-deuterated D-mannose would be necessary to provide a definitive answer.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic review of the effect of D-mannose with or without other drugs in the treatment of symptoms of urinary tract infections/cystitis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 7. d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. D-Glucose and D-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated D-glucose, D-mannose, and 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature comparison of D-Mannose-d-1 metabolic tracing studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of metabolic tracing studies for D-Mannose, a critical monosaccharide in cellular metabolism and glycosylation. While direct metabolic tracing studies utilizing D-Mannose-d-1 are not extensively represented in the current body of published literature, a wealth of knowledge can be gleaned from studies employing other isotopic labeling strategies. This document summarizes and compares these alternative approaches, offering insights into their methodologies and key findings. The focus is on providing a clear comparison of experimental data and protocols to aid in the design and interpretation of future D-Mannose metabolic studies.
Comparison of Quantitative Data from D-Mannose Metabolic Tracing Studies
The following table summarizes quantitative data from representative studies employing different isotopic tracers to investigate D-Mannose metabolism. This allows for a direct comparison of key metabolic parameters across various experimental systems and labeling strategies.
| Study Isotope | Model System | Key Metabolic Pathway(s) Investigated | Quantitative Findings | Reference |
| [2-³H]-Mannose | Human Hepatoma Cells | Glycoprotein biosynthesis & Catabolism | - 75% of mannose in glycoproteins is derived from exogenous mannose. - 95-98% of mannose entering the cell is catabolized. | [1][2] |
| Rat Model | In vivo uptake, clearance, and glycoprotein incorporation | - Clearance half-life (t½) of approximately 30-35 minutes. - 87% of initial glycoprotein incorporation occurs in the liver. | [1][2] | |
| Mouse Model | In vivo clearance and catabolism | - Clearance half-life (t½) of 28 minutes. - 95% of the label is catabolized via glycolysis in under 2 hours. | [3] | |
| ¹³C-Labeled Tracers | Human Fibroblasts | N-glycan biosynthesis | - Exogenous mannose contributes 10-45% of mannose in N-glycans under physiological conditions. - Mannose is incorporated into N-glycans 1-2% of its uptake rate, while glucose is 0.01-0.03%. | [4][5] |
| Various Cancer Cell Lines | N-glycan biosynthesis & Glycolysis | - The contribution of mannose to N-glycans varies between cell lines, correlating with the PMM2/MPI enzyme activity ratio. | [4] | |
| D₂O (Heavy Water) | Human Fibroblasts | Sources of Mannose for N-glycans | - Approximately one-third of mannose incorporated into N-glycans is first converted to Fructose-6-Phosphate and then back to Mannose-6-Phosphate. - Gluconeogenesis and glycogenolysis are not significant sources of mannose for N-glycans. | [1][4] |
Detailed Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing new experiments. Below are detailed protocols from key studies.
[2-³H]-Mannose Pulse-Chase Labeling for N-linked Oligosaccharide Analysis
This protocol is a common method to study the dynamics of glycoprotein synthesis and processing.[6][7]
-
Cell Culture and Starvation: Cells (e.g., HEK 293) are cultured to near confluency. Prior to labeling, cells are washed with phosphate-buffered saline (PBS) and incubated in a glucose-free medium to deplete endogenous sugar pools.
-
Pulse Labeling: The starvation medium is replaced with a glucose-free medium containing [2-³H]-Mannose (e.g., 400 µCi). Cells are incubated for a defined period (the "pulse," typically 1 hour) to allow for the incorporation of the radiolabel into newly synthesized glycoproteins.
-
Chase: After the pulse, the labeling medium is removed, and the cells are washed and incubated in a complete medium containing non-radioactive glucose and mannose. This "chase" period allows for the tracking of the labeled glycoproteins through the secretory pathway and their subsequent processing or degradation.
-
Cell Lysis and Immunoprecipitation: At different time points during the chase, cells are lysed. Specific glycoproteins of interest can be isolated by immunoprecipitation using target-specific antibodies.
-
N-glycan Release and Analysis: N-linked glycans are enzymatically released from the immunoprecipitated glycoproteins using enzymes like PNGase F.
-
HPLC Separation and Scintillation Counting: The released, radiolabeled N-glycans are separated based on size and structure using High-Performance Liquid Chromatography (HPLC). The amount of radioactivity in each fraction is quantified using a scintillation counter to determine the relative abundance of different glycan species.
Stable Isotope Tracing with ¹³C-Labeled Sugars and GC-MS Analysis
This method allows for the precise quantification of the contribution of different carbon sources to mannose-containing biomolecules.[4][5]
-
Cell Culture and Labeling: Cells (e.g., human fibroblasts) are cultured in a medium containing a defined concentration of stable isotope-labeled sugars. A common approach is to use a combination of [1,2-¹³C]glucose and [4-¹³C]mannose to simultaneously trace the fate of both sugars.
-
Metabolite Extraction: After a set incubation period (e.g., 24 hours), the medium is collected to measure sugar uptake, and the cells are harvested. Intracellular metabolites are extracted using a solvent system like methanol/chloroform.
-
Glycoprotein Isolation and Hydrolysis: Cellular proteins are precipitated, and N-linked glycans are released enzymatically. The released glycans are then hydrolyzed into their constituent monosaccharides using acid hydrolysis.
-
Derivatization: The hydrolyzed monosaccharides are chemically derivatized (e.g., to aldonitrile acetate derivatives) to make them volatile for Gas Chromatography (GC) analysis.
-
GC-MS Analysis: The derivatized monosaccharides are separated by GC and detected by a Mass Spectrometer (MS). The MS analyzes the mass-to-charge ratio of the fragments, allowing for the identification and quantification of different isotopologues (molecules with different numbers of ¹³C atoms).
-
Data Analysis: The relative abundance of different isotopologues is used to calculate the fractional contribution of each labeled precursor (e.g., glucose vs. mannose) to the mannose found in N-glycans.
Visualizing Experimental Workflows and Metabolic Pathways
To further clarify the processes involved in D-Mannose metabolic tracing, the following diagrams illustrate a typical experimental workflow and the central metabolic pathways of D-Mannose.
Caption: Generalized workflow for D-Mannose metabolic tracing studies.
Caption: Key metabolic pathways of D-Mannose in the cell.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Studies of mannose metabolism and effects of long-term mannose ingestion in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for D-Mannose: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals, the accurate quantification of D-Mannose is critical for a variety of applications, from metabolic studies to clinical trial monitoring. This guide provides an objective comparison of validated analytical methods for D-Mannose, supported by available experimental data. While specific inter-laboratory validation data for D-Mannose-d-1 as an internal standard is not extensively published, this guide focuses on the validation of methods for the parent compound, D-Mannose, offering a solid foundation for analytical method selection and development.
Quantitative Performance of Validated D-Mannose Analytical Methods
The selection of an appropriate analytical method hinges on its quantitative performance characteristics. The following table summarizes key validation parameters for two prominent methods used for the quantification of D-Mannose in biological matrices.
| Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Accuracy | Precision (RSD%) | Key Advantages |
| HPLC-MS/MS | Human Plasma | 0.31 - 40 µg/mL[1] | 1.25 µg/mL[1] | 96 - 104%[1] | <10%[1] | High selectivity and sensitivity, no derivatization required.[1] |
| Enzymatic Assay | Urine | Not explicitly stated, but linear correlation observed.[2] | Well above 8 µM[2][3] | Not explicitly stated | Not explicitly stated | Rapid, does not require sample processing, adaptable to high-throughput analysis.[2][3] |
In-Depth Look at Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for D-Mannose in Human Plasma
This method offers high selectivity and sensitivity for the quantification of D-Mannose in a complex biological matrix like plasma.
Sample Preparation: A key advantage of this method is the straightforward sample preparation, which does not necessitate a derivatization step.[1] Plasma samples are deproteinized, typically using a protein-precipitating reagent like perchloric acid.[4] The mixture is then centrifuged to obtain a protein-free supernatant for analysis.[4]
Chromatographic Separation: The separation of D-Mannose from its epimers, such as glucose and galactose, is achieved using a suitable HPLC column.[1]
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, which provides the high selectivity and sensitivity required for accurate quantification at low concentrations.
A validation process for such a method, in compliance with EMA guidelines, would typically yield satisfactory results for selectivity, linearity, reproducibility, and accuracy.[1]
Enzymatic Assay for D-Mannose in Urine
This method provides a rapid and reliable means of quantifying D-Mannose in urine samples and is particularly suitable for high-throughput screening.
Principle: The assay is based on a series of enzymatic reactions. Hexoses in the urine are phosphorylated, isomerized, and then oxidized, leading to the generation of reduced NADPH, which can be measured spectrophotometrically at 340 nm.[2][3]
Procedure:
-
Urine samples are collected and can be stored at -80°C until analysis.[2]
-
Prior to the assay, samples are thawed, filter-sterilized to remove particulates, and centrifuged.[2]
-
The enzymatic reactions are carried out in a multi-well plate format, allowing for high-throughput analysis.[2] The assay involves a combination of enzymes, including hexokinase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
This method has been shown to readily detect urinary D-mannose across a range of concentrations.[2][3]
Visualizing the Validation Workflow
The following diagram illustrates a generalized workflow for the validation of an analytical method for D-Mannose, a critical process to ensure reliable and reproducible data.
References
Safety Operating Guide
Proper Disposal of D-Mannose-d-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of D-Mannose-d-1, a non-hazardous sugar used in various research applications.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, proper handling is essential to maintain a safe laboratory environment.[1][2] Before disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid generating dust when handling the solid form of this compound.[3] In case of a spill, sweep up the solid material and place it in a suitable container for disposal.[3]
Disposal Procedures for this compound
Disposal of this compound must always comply with local, regional, and national environmental protection and waste disposal legislation.[3] The following procedures are based on general guidelines for non-hazardous laboratory waste.
Step 1: Waste Identification and Segregation
The first crucial step is to determine if the this compound waste is contaminated with any hazardous materials.
-
Uncontaminated this compound: If the this compound has not been mixed with any hazardous chemicals, it can be treated as non-hazardous waste.
-
Contaminated this compound: If the this compound is mixed with or has come into contact with hazardous substances, it must be treated as hazardous waste. The disposal protocol for the hazardous component(s) must then be followed.
Step 2: Selecting the Appropriate Disposal Method
For uncontaminated this compound , there are two primary disposal routes, with the choice depending on institutional policies and local regulations.
Method A: Disposal via a Licensed Waste Contractor (Recommended)
This is the most conservative and often mandated approach in professional research and drug development settings.
-
Containerize: Place the solid this compound waste in a clearly labeled, sealed container. The original container, if in good condition, can be used.[2][4]
-
Labeling: Label the container as "Non-hazardous Waste: this compound". Ensure the label is clear and legible.
-
Storage: Store the container in a designated waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's licensed waste disposal contractor.
Method B: In-Lab Disposal (Permissible in some jurisdictions for non-hazardous waste)
Some institutions and municipalities may permit the disposal of small quantities of non-hazardous, water-soluble solids like D-Mannose down the sanitary sewer.
-
Consult Local Regulations: Before proceeding, verify that this method is compliant with your institution's policies and local wastewater regulations.
-
Dissolve: Dissolve the solid this compound in a large volume of water.
-
Flush: Pour the solution down the drain, followed by flushing with a copious amount of water to ensure it is well-diluted and does not cause any plumbing issues.[5]
Disposal of Empty Containers:
Empty this compound containers should be triple-rinsed with water. The rinsate can be disposed of down the drain.[6] After rinsing, deface the label and dispose of the container in the regular trash or recycling, as appropriate for your facility.[7]
Summary of this compound Properties
| Property | Value |
| CAS Number | 3458-28-4 |
| Molecular Formula | C₆H₁₂O₆ |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Stability | Stable under normal conditions.[3] |
| Incompatibilities | Strong oxidizing agents.[3] |
This compound Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. innophos.com [innophos.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sfasu.edu [sfasu.edu]
Personal protective equipment for handling D-Mannose-d-1
Essential Safety and Handling Guide for D-Mannose-d-1
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. While D-Mannose is not classified as a hazardous substance, following good laboratory practices is essential, especially when handling it in powdered form to avoid irritation.[1][2][3][4]
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety glasses with side shields or goggles | Recommended to prevent eye contact with dust particles. Should comply with OSHA 1910.133 standards.[1] |
| Hand Protection | Chemical-resistant gloves | Impervious gloves are recommended if skin contact is possible. The choice of glove material should be made in consultation with the glove supplier.[1] |
| Body Protection | Laboratory coat | Wear to prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended if ventilation is inadequate or if handling leads to significant dust formation.[1][5] |
Operational Plan: Handling this compound
Engineering Controls:
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust.[1][2] Facilities should be equipped with an eyewash fountain.[6]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Read and understand the Safety Data Sheet (SDS).
-
Dispensing:
-
During Use:
-
Post-Handling:
Disposal Plan
Expired or waste this compound should be disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Containment:
-
Disposal:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][6] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if symptoms occur.[2][3] |
Workflow for Safe Handling of this compound
References
- 1. innophos.com [innophos.com]
- 2. himediadownloads.com [himediadownloads.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. westernsugar.com [westernsugar.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 8. ecacs.ca [ecacs.ca]
- 9. ingredi.com [ingredi.com]
- 10. Laboratory Safe Practices: Food Handling and Storage | Office of Clinical and Research Safety [vumc.org]
- 11. femalife.de [femalife.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
